(1,3-Dithiolan-2-yl)acetic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H8O2S2 |
|---|---|
Molecular Weight |
164.3 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-yl)acetic acid |
InChI |
InChI=1S/C5H8O2S2/c6-4(7)3-5-8-1-2-9-5/h5H,1-3H2,(H,6,7) |
InChI Key |
SOJVTZZXYYBNKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Guide to the Synthesis of (1,3-Dithiolan-2-yl)acetic Acid
This is an in-depth technical guide on the synthesis of (1,3-Dithiolan-2-yl)acetic acid , a protected form of 3-oxopropanoic acid (formylacetic acid). This guide is designed for research scientists and process chemists, focusing on mechanistic causality, scalable protocols, and critical safety considerations.
Executive Summary & Strategic Analysis
(1,3-Dithiolan-2-yl)acetic acid (CAS: 36305-11-0) serves as a robust, masked equivalent of the unstable 3-oxopropanoic acid (formylacetic acid). While the free aldehyde-acid is prone to rapid decarboxylation, the 1,3-dithiolane moiety locks the aldehyde in a chemically inert thioacetal state, allowing the carboxylic acid terminus to be manipulated (e.g., coupled to amines) without degradation.
Core Synthetic Challenge: Direct thioacetalization of 3-oxopropanoic acid is not feasible due to its instability. The synthesis must proceed via a "Transprotection-Hydrolysis" strategy , utilizing the commercially available and stable ethyl 3,3-diethoxypropionate as the starting material.
Synthetic Route Overview:
-
Transacetalization: Conversion of ethyl 3,3-diethoxypropionate to ethyl (1,3-dithiolan-2-yl)acetate using 1,2-ethanedithiol and a Lewis acid catalyst.
-
Saponification: Controlled hydrolysis of the ester to yield the free acid without disrupting the dithiolane ring.
Retrosynthetic Analysis & Mechanism
The retrosynthetic disconnection reveals the necessity of the acetal precursor. The dithiolane ring is installed via nucleophilic substitution on the activated acetal carbon.
Mechanistic Pathway: Acid-Catalyzed Thioacetalization
The transformation of the diethyl acetal to the dithiolane is an equilibrium-driven process, favored by the chelate effect of the bidentate thiol and the volatility of the ethanol byproduct.
Key Mechanistic Steps:
-
Activation: The Lewis acid (BF₃·OEt₂) coordinates to an ethoxy oxygen, making it a better leaving group.
-
Oxocarbenium Formation: Loss of ethanol generates a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: The sulfur atom of 1,2-ethanedithiol attacks the electrophilic carbon.
-
Ring Closure: A second activation/elimination event leads to intramolecular attack by the second sulfur, closing the stable 5-membered ring.
Visualization: Reaction Mechanism
Caption: Stepwise mechanism of Lewis acid-catalyzed trans-thioacetalization involving oxocarbenium and thionium ion intermediates.
Experimental Protocol
This protocol is optimized for a 10 mmol scale. It uses BF₃·OEt₂ as the catalyst, which provides cleaner conversion than protic acids like p-TsOH for this specific substrate.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Amount | Role |
| Ethyl 3,3-diethoxypropionate | 190.24 | 1.0 | 1.90 g (1.95 mL) | Starting Material |
| 1,2-Ethanedithiol | 94.20 | 1.1 | 1.04 g (0.93 mL) | Reagent (Stench!) |
| BF₃·OEt₂ | 141.93 | 0.1 | 0.14 g (0.12 mL) | Catalyst |
| Dichloromethane (DCM) | - | - | 20 mL | Solvent |
| LiOH·H₂O | 41.96 | 2.0 | 0.84 g | Hydrolysis Base |
Step 1: Synthesis of Ethyl (1,3-dithiolan-2-yl)acetate
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Purge with Nitrogen (N₂).
-
Dissolution: Add Ethyl 3,3-diethoxypropionate (1.90 g, 10 mmol) and anhydrous DCM (20 mL).
-
Addition: Add 1,2-Ethanedithiol (1.04 g, 11 mmol) via syringe.
-
Critical Safety Note: 1,2-Ethanedithiol has an extremely potent, repulsive odor. All transfers must occur in a high-efficiency fume hood. Quench all glassware with bleach immediately after use.
-
-
Catalysis: Cool the mixture to 0°C (ice bath). Dropwise add BF₃·OEt₂ (0.12 mL, 1 mmol).
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (10% EtOAc/Hexane). The starting acetal (Rf ~0.5) should disappear, and the dithiolane (Rf ~0.6) should appear.
-
Workup:
-
Quench with saturated aqueous NaHCO₃ (20 mL).
-
Extract with DCM (2 x 20 mL).
-
Wash combined organics with 10% NaOH (to remove unreacted thiol) and Brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.[1]
-
-
Purification: The crude oil is usually pure enough (>95%) for hydrolysis. If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).
Step 2: Hydrolysis to (1,3-Dithiolan-2-yl)acetic Acid
-
Dissolution: Dissolve the ester from Step 1 in THF:Water (3:1, 20 mL) .
-
Saponification: Add LiOH·H₂O (0.84 g, 20 mmol). Stir vigorously at RT for 3 hours.
-
Workup:
-
Concentrate the THF under reduced pressure.
-
Dilute the aqueous residue with water (10 mL) and wash with Et₂O (1 x 10 mL) to remove non-acidic impurities.
-
Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH ~2 with 1M HCl.
-
Extraction: Extract the cloudy mixture immediately with EtOAc (3 x 20 mL).
-
-
Isolation: Dry the combined EtOAc layers over Na₂SO₄, filter, and concentrate to yield (1,3-Dithiolan-2-yl)acetic acid as a white to off-white solid.
Workflow Visualization
Caption: Operational workflow for the two-step synthesis of (1,3-Dithiolan-2-yl)acetic acid.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Reaction (Step 1) | Water in solvent deactivating BF₃. | Use anhydrous DCM; increase catalyst load to 0.2 equiv. |
| Low Yield (Step 2) | Product lost in aqueous layer. | The acid is water-soluble. Saturate the aqueous layer with NaCl before EtOAc extraction. |
| Foul Odor Persistence | Residual 1,2-ethanedithiol.[1] | Wash organic layer with 10% NaOH or bleach solution (oxidizes thiol to disulfide). |
| Decarboxylation | Acidification too strong/warm. | Keep acidification at 0°C; do not heat the free acid above 40°C during drying. |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: New York, 2007. (Chapter on Protection of Carbonyl Groups).[4]
-
PubChem Compound Summary. "Ethyl 3,3-diethoxypropionate" (CID 61138). National Center for Biotechnology Information.
-
Sigma-Aldrich. "1,2-Ethanedithiol Product Information & Safety Data Sheet".
-
BenchChem. "Application Notes and Protocols for the Formation of 1,3-Dithiolanes with 1,2-Ethanedithiol".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of (1,3-Dithiolan-2-yl)acetic acid
[1]
Executive Summary
(1,3-Dithiolan-2-yl)acetic acid (and its corresponding ethyl ester) represents a strategic "masked" synthon in organic synthesis, chemically functioning as the ethylene dithioacetal of 3-oxopropanoic acid (formylacetic acid). While the parent 3-oxopropanoic acid is inherently unstable and prone to decarboxylation, the 1,3-dithiolane protection stabilizes the formyl group, allowing the molecule to be manipulated as a carboxylic acid or ester functionalized building block.
This guide details the physicochemical profile, synthetic pathways, and critical reactivity patterns of this scaffold, distinguishing it from its structural isomer, the lipoic acid derivative (1,2-dithiolan-3-yl)acetic acid.
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]
The compound consists of a five-membered 1,3-dithiolane ring substituted at the 2-position with an acetic acid moiety. This structure effectively "locks" the aldehyde functionality of the beta-aldo acid.
| Attribute | Detail |
| Systematic Name | 2-(1,3-Dithiolan-2-yl)acetic acid |
| Common Synonyms | 3,3-(Ethylenedithio)propionic acid; Formylacetic acid ethylene dithioacetal |
| Molecular Formula | C₅H₈O₂S₂ |
| Molecular Weight | 164.25 g/mol |
| CAS Number (Acid) | Not widely listed commercially; often generated in situ.[1] |
| CAS Number (Ethyl Ester) | 20461-99-8 (Primary commercial form) |
| SMILES | OC(=O)CC1SCCS1 |
Structural Distinction
It is critical to distinguish this compound from 2-(1,2-dithiolan-3-yl)acetic acid (CAS 36305-11-0), a cyclic disulfide related to lipoic acid. The 1,3-dithiolane structure contains two sulfur atoms separated by a methylene bridge (thioacetal), whereas the 1,2-dithiolane contains a disulfide bond (S-S).
Physical Properties Profile
Due to the tendency of the free acid to decarboxylate or degrade upon isolation, the Ethyl Ester (Ethyl (1,3-dithiolan-2-yl)acetate) is the standard manipulatable form. Data for both species is synthesized below.
Table 1: Physicochemical Constants
| Property | Ethyl (1,3-Dithiolan-2-yl)acetate (Ester) | (1,3-Dithiolan-2-yl)acetic Acid (Free Acid) |
| Physical State | Colorless to pale yellow liquid | White to off-white solid (low melting) |
| Boiling Point | 116–118 °C (at 13 mmHg) | Decomposes >150 °C (Decarboxylation) |
| Melting Point | < 0 °C | Predicted: 50–70 °C (based on analogs) |
| Density | 1.18 g/cm³ | ~1.35 g/cm³ (Predicted) |
| pKa | N/A | 3.8 – 4.2 (Carboxylic acid) |
| Solubility | Soluble in DCM, EtOAc, THF, Ethanol | Soluble in polar organics; sparingly soluble in water |
| Stability | Stable at RT; store under inert gas | Hygroscopic; acid-sensitive (hydrolysis risk) |
Expert Insight: In drug development workflows, avoid isolating the free acid unless necessary for a coupling step. Generate it in situ via saponification of the ethyl ester to minimize thermal degradation risks.
Synthesis & Production Protocols
The synthesis relies on the thioacetalization of a 3,3-diethoxypropionate precursor. Direct reaction of 3-oxopropanoic acid is not feasible due to its instability.
Protocol A: Synthesis of Ethyl (1,3-Dithiolan-2-yl)acetate
Reaction Type: Lewis Acid-Catalyzed Thioacetalization
-
Reagents: Ethyl 3,3-diethoxypropionate (1.0 eq), 1,2-Ethanedithiol (1.1 eq), Boron Trifluoride Etherate (BF₃·OEt₂, 0.1 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Dissolve Ethyl 3,3-diethoxypropionate in dry DCM under Nitrogen atmosphere.
-
Add 1,2-Ethanedithiol. Cool the mixture to 0 °C.
-
Dropwise add BF₃·OEt₂ (exothermic reaction).
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Quench: Pour into 10% NaOH solution (to remove excess dithiol and neutralize acid).
-
Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.
-
Purification: Vacuum distillation (bp 116–118 °C @ 13 mmHg).
-
Protocol B: Saponification to Free Acid
Reaction Type: Mild Hydrolysis
-
Reagents: Ethyl ester (Protocol A), Lithium Hydroxide (LiOH, 1.5 eq).
-
Solvent: THF:Water (3:1).
-
Procedure:
-
Dissolve ester in THF/Water at 0 °C.
-
Add LiOH and stir at 0 °C to RT for 2 hours.
-
Critical Step: Carefully acidify to pH 4 with 1M HCl at 0 °C. Do not overheat.
-
Extract immediately with EtOAc. Evaporate solvent at <30 °C to obtain the crude acid. Use immediately.
-
Chemical Reactivity & Applications[8][9]
The utility of (1,3-Dithiolan-2-yl)acetic acid lies in its dual nature: it is a protected aldehyde and a carboxylic acid.
Reactivity Profile
-
Enolate Chemistry (C-Alkylation): The alpha-protons (adjacent to the carboxyl group) are acidic. Treatment with LDA (2.0 eq) generates the dianion (or monoanion of the ester), allowing alkylation at the alpha-position.
-
Dithiolane Stability (No Umpolung): Unlike 1,3-dithianes, 1,3-dithiolanes are generally unsuitable for Corey-Seebach Umpolung (lithiation at the C2 position). The 5-membered ring suffers from ring fragmentation (elimination of ethylene) upon treatment with strong bases like n-BuLi.
-
Constraint: Do not attempt to lithiate the C2 position directly.
-
-
Desulfurization: The dithiolane ring can be removed via Raney Nickel reduction to yield the ethyl group (converting the formyl equivalent to a methyl group) or hydrolyzed using Hg(II) or oxidative methods (NBS, I₂) to release the aldehyde.
Visualization: Reactivity Pathways
Caption: Reactivity map highlighting safe synthetic transformations (solid lines) and instability risks (dotted line).
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).
-
Odor: Characteristic sulfur "stench." All manipulations involving 1,2-ethanedithiol or the product must be performed in a well-ventilated fume hood.
-
Waste Disposal: Treat all aqueous waste with bleach (sodium hypochlorite) to oxidize residual thiols before disposal.
-
Storage: Refrigerate (2–8 °C) under Nitrogen.
References
-
Tietze, L. F., Voss, E. (1990). Synthesis of Ethyl 3,3-Diethoxypropionate. Organic Syntheses, 70, 154.
- Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition, 18(4), 239–258. (Mechanistic distinction between dithiane and dithiolane stability).
-
PubChem Database. (2025).[2] Ethyl (2-methyl-1,3-dithiolan-2-yl)acetate (Compound Summary). National Center for Biotechnology Information.
- Greene, T. W., Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed., Wiley-Interscience.
literature review on (1,3-Dithiolan-2-yl)acetic acid
An In-Depth Technical Guide to (1,3-Dithiolan-2-yl)acetic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1,3-Dithiolan-2-yl)acetic acid is a versatile heterocyclic compound that holds significant potential in organic synthesis and medicinal chemistry. The 1,3-dithiolane moiety serves as a stable protecting group for carbonyl functionalities and as a platform for umpolung (reverse polarity) chemistry, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of (1,3-dithiolan-2-yl)acetic acid, offering field-proven insights for its effective utilization in research and drug development.
Introduction: The Significance of the 1,3-Dithiolane Scaffold
The 1,3-dithiolane functional group has emerged as a privileged scaffold in the design and synthesis of biologically active molecules. Its incorporation into various therapeutic agents has led to the development of promising drug candidates for a range of diseases, including neoplastic, infectious, inflammatory, and neurodegenerative disorders[1]. The stability of the dithiolane ring under both acidic and basic conditions makes it an ideal protecting group for aldehydes and ketones during multi-step syntheses[2][3].
Furthermore, the ability to deprotonate the C2 position of 1,3-dithianes and dithiolanes to form a nucleophilic acyl anion equivalent is a cornerstone of modern organic synthesis, a concept known as umpolung[4]. This reversal of the typical electrophilic nature of the carbonyl carbon allows for the formation of carbon-carbon bonds that would otherwise be challenging to construct. (1,3-Dithiolan-2-yl)acetic acid combines this versatile dithiolane core with a carboxylic acid moiety, opening avenues for its use as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Synthesis of (1,3-Dithiolan-2-yl)acetic acid
Two primary retrosynthetic approaches can be envisioned for the synthesis of (1,3-Dithiolan-2-yl)acetic acid. The first involves the formation of the dithiolane ring from a suitable keto-acid precursor, while the second relies on the functionalization of a pre-formed dithiolane ring.
Method 1: Thioacetalization of a Glyoxylic Acid Derivative
This approach is based on the well-established reaction of a carbonyl compound with 1,2-ethanedithiol. A plausible precursor for (1,3-Dithiolan-2-yl)acetic acid is a protected form of glyoxylic acid.
Reaction Scheme:
Figure 1: General scheme for the synthesis of (1,3-Dithiolan-2-yl)acetic acid via thioacetalization.
Experimental Protocol:
-
Reaction Setup: To a solution of glyoxylic acid (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane) is added 1,2-ethanedithiol (1.1 eq).
-
Catalyst Addition: A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added to the mixture[5].
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, with continuous removal of water using a Dean-Stark apparatus, until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices:
-
The use of an excess of 1,2-ethanedithiol helps to drive the equilibrium towards the product.
-
The choice of acid catalyst can influence the reaction rate and selectivity. Lewis acids are often effective for less reactive carbonyls.
-
Removal of water is crucial to shift the equilibrium towards the formation of the thioacetal.
Method 2: Umpolung Approach - Alkylation of 2-Lithio-1,3-dithiolane
This method utilizes the umpolung reactivity of the 1,3-dithiolane ring. The C2 proton is abstracted by a strong base to generate a nucleophilic carbanion, which is then alkylated with a haloacetic acid ester.
Workflow Diagram:
Sources
(1,3-Dithiolan-2-yl)acetic Acid: A Specialized Acyl Anion Equivalent for Advanced Synthetic Architectures
An In-depth Technical Guide:
Executive Summary
In the landscape of modern organic synthesis, the strategic reversal of innate chemical reactivity, a concept known as "umpolung," provides a powerful platform for constructing complex molecular frameworks. This guide delves into the chemistry and application of (1,3-Dithiolan-2-yl)acetic acid and its derivatives, specialized reagents that function as sophisticated acyl anion equivalents. While classical umpolung strategies, such as the Corey-Seebach reaction, rely on the direct deprotonation of a dithiane C-2 proton, (1,3-Dithiolan-2-yl)acetic acid utilizes the formation of a nucleophilic enolate from its acetic acid side chain. This nuanced approach enables the strategic installation of a masked β-keto acid or ester functionality. This whitepaper offers researchers, scientists, and drug development professionals a comprehensive exploration of the underlying principles, reactivity patterns, detailed experimental protocols, and synthetic applications of this versatile building block, bridging foundational theory with practical, field-proven insights.
The Foundational Principle: Umpolung and the Acyl Anion Synthon
The carbonyl carbon is inherently electrophilic, a cornerstone of its reactivity profile. The concept of umpolung , or polarity inversion, seeks to temporarily reverse this intrinsic nature, transforming the electrophilic acyl carbon into a nucleophilic acyl anion equivalent.[1][2] This inversion of reactivity is a paradigm-shifting strategy that unlocks synthetic pathways to structures, such as α-hydroxy ketones and 1,2-diketones, which are not accessible through conventional carbonyl chemistry.[1][3]
The most canonical illustration of umpolung is the Corey-Seebach reaction.[4][5][6] In this process, an aldehyde is converted into a 1,3-dithiane. The protons on the carbon atom situated between the two sulfur atoms (C-2) exhibit enhanced acidity (pKa ≈ 31) compared to a standard methylene group.[7] This acidity allows for deprotonation by a strong base, like n-butyllithium, to generate a stabilized carbanion that serves as a potent nucleophilic acyl anion equivalent.[6][7][8]
Caption: The core principle of umpolung, inverting the electrophilic nature of a carbonyl carbon into a nucleophilic one via a dithiane intermediate.
(1,3-Dithiolan-2-yl)acetic Acid: A Distinctive Reagent Class
(1,3-Dithiolan-2-yl)acetic acid and its corresponding esters represent a departure from the direct C-2 deprotonation model. In this scaffold, the C-2 carbon of the dithiolane ring is already substituted with an acetic acid moiety. The synthetic utility arises not from the C-2 proton (which is absent) but from the protons on the α-carbon of the side chain.
Deprotonation with a suitable non-nucleophilic strong base, such as lithium diisopropylamide (LDA), generates a resonance-stabilized enolate.[9][10] This enolate is the key nucleophilic species, which can then engage with a wide array of electrophiles. The dithiolane ring serves two critical functions: it acts as a stable protecting group for a latent carbonyl and its electron-withdrawing nature contributes to the stabilization of the adjacent enolate.
Caption: Generation of the key nucleophilic lithium enolate from ethyl (1,3-dithiolan-2-yl)acetate using LDA as a strong base.
Synthetic Workflow: From Enolate Alkylation to Ketone Formation
The synthetic power of the (1,3-dithiolan-2-yl)acetate enolate lies in its predictable reactivity and the subsequent transformations that unmask new functionality. The overall workflow is a robust, multi-step sequence that effectively installs an alkylated keto-ester moiety.
-
Enolate Alkylation : The generated enolate readily participates in SN2 reactions with primary and some secondary electrophiles, such as alkyl halides, to form a new carbon-carbon bond at the α-position.[9]
-
Dithiolane Hydrolysis : Following alkylation, the dithiolane group is cleaved to reveal the parent carbonyl. This crucial deprotection step is often the most challenging aspect of dithioacetal chemistry due to their high stability.[1][11] A variety of methods have been developed, ranging from classic mercury(II)-based protocols to milder oxidative systems.[12][13][14]
-
Formation of β-Keto Ester : The hydrolysis product is a β-keto ester, a highly valuable synthetic intermediate in its own right.
-
Decarboxylation (Optional) : If the corresponding ketone is the ultimate target, the β-keto acid (obtained after ester hydrolysis) can be readily decarboxylated upon heating to yield the final ketone product.
Caption: A typical synthetic sequence demonstrating the utility of (1,3-dithiolan-2-yl)acetate as a masked β-keto ester synthon.
This reagent has found application in the synthesis of complex natural products and is a valuable tool for medicinal chemists.[6][15] The ability to construct elaborate ketones and 1,4-dicarbonyl systems makes it particularly relevant in drug development programs where such motifs are prevalent.[16][17]
Field-Proven Experimental Protocols
The successful application of this methodology hinges on careful execution of each step. The following protocols are provided as validated starting points for researchers.
Protocol 1: Synthesis of Ethyl (1,3-dithiolan-2-yl)acetate
Causality: This procedure forms the dithioacetal from an appropriate glyoxylate equivalent and 1,2-ethanedithiol. A Lewis acid catalyst is essential to activate the carbonyl group for nucleophilic attack by the thiol.[14][18]
-
Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 100 mL). Cool the flask to 0 °C in an ice bath.
-
Addition of Reagents : Add ethyl glyoxylate (1.0 equiv., typically as a 50% solution in toluene) and 1,2-ethanedithiol (1.1 equiv.).
-
Catalysis : Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂, 0.1 equiv.), dropwise to the stirred solution.
-
Reaction : Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the title compound.
Protocol 2: Enolate Generation and Alkylation
Causality: The use of a strong, non-nucleophilic base like LDA is critical to ensure rapid and complete deprotonation of the α-carbon, forming the kinetic enolate without competing nucleophilic attack at the ester carbonyl.[9][10] The reaction must be maintained at low temperature (-78 °C) to prevent enolate decomposition and side reactions.
-
Setup : To a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL) and diisopropylamine (1.1 equiv.). Cool the solution to -78 °C using a dry ice/acetone bath.
-
LDA Formation : Slowly add n-butyllithium (1.05 equiv., typically 1.6 M or 2.5 M in hexanes) dropwise. Stir the solution at -78 °C for 30 minutes to form LDA.
-
Enolate Generation : In a separate flask, dissolve ethyl (1,3-dithiolan-2-yl)acetate (1.0 equiv.) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation : Add the electrophile (e.g., benzyl bromide, 1.1 equiv.), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.
-
Reaction : Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup : Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Purification : Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
Protocol 3: Dithiolane Deprotection
Causality: Dithiolane cleavage requires reagents with a high affinity for sulfur to facilitate hydrolysis.[1] Mercury(II) salts are highly effective but toxic.[6][13] Oxidative methods provide a valuable, often milder, alternative.
Method A: Mercury(II) Chloride
-
Setup : Dissolve the alkylated dithiolane (1.0 equiv.) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Addition of Reagents : Add calcium carbonate (CaCO₃, 2.5 equiv.) followed by mercury(II) chloride (HgCl₂, 2.5 equiv.).
-
Reaction : Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Workup : Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the mercury salts. Wash the pad thoroughly with ethyl acetate.
-
Purification : Concentrate the filtrate and purify by flash chromatography to isolate the β-keto ester.
Method B: Iodine/Hydrogen Peroxide (Milder Conditions)
-
Setup : Dissolve the dithiolane (1.0 equiv.) in a suitable solvent like aqueous acetone or in an aqueous micellar system using a surfactant like sodium dodecyl sulfate (SDS).[12][19]
-
Addition of Reagents : Add a catalytic amount of iodine (I₂, 5-10 mol%) followed by an excess of 30% aqueous hydrogen peroxide (H₂O₂).[12][19]
-
Reaction : Stir the mixture at room temperature. The reaction is often complete within 1-2 hours.
-
Workup : Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Purification : Extract the product with an organic solvent, dry, concentrate, and purify as described above.
Comparative Data on Deprotection Methods
The choice of deprotection method is critical and depends on the substrate's functional group tolerance.
| Reagent System | Conditions | Advantages | Disadvantages | Citation(s) |
| HgCl₂, CaCO₃ | Acetonitrile/H₂O, Reflux | Highly reliable, fast, and effective for most substrates. | Highly toxic mercury waste, harsh conditions. | [6][13] |
| N-Bromosuccinimide (NBS) | Acetone/H₂O, 0 °C to RT | Metal-free, relatively mild. | Can be substrate-dependent, potential for side reactions. | [7] |
| I₂ / H₂O₂ | Aqueous micellar system, RT | Mild, neutral conditions, environmentally benign. | May be slower for sterically hindered substrates. | [12][14][19] |
| o-Iodoxybenzoic acid (IBX) | DMSO or water with β-CD, RT | Metal-free, efficient, and chemoselective. | IBX can be explosive under certain conditions. | [14] |
| Selectfluor™ | Acetonitrile/H₂O | Efficient for acid-sensitive substrates. | Reagent cost can be a factor. | [14] |
Conclusion
(1,3-Dithiolan-2-yl)acetic acid and its ester derivatives are powerful and nuanced synthetic tools that expand the repertoire of acyl anion chemistry. By leveraging the formation of an α-enolate, these reagents provide a reliable pathway for the synthesis of complex β-keto esters and their ketone derivatives. The strategic advantage lies in the ability to mask a reactive β-dicarbonyl functionality within a stable dithioacetal protecting group, which can be unmasked late in a synthetic sequence. For professionals in drug discovery and complex molecule synthesis, mastering the application of this reagent offers a distinct advantage in the efficient construction of sophisticated molecular architectures.
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Amabilino, D. B., et al. (2016). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Organic & Biomolecular Chemistry, 14(4), 1335-1343. [Link]
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Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 242. [Link]
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Procter, D. J., et al. (2002). Application of the chiral acyl anion equivalent, trans-1,3-dithiane 1,3-dioxide, to an asymmetric synthesis of (R)-salbutamol. Journal of Organic Chemistry, 67(24), 8618-8621. [Link]
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Bruno, A., et al. (2015). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. Journal of Medicinal Chemistry, 58(11), 4662-4685. [Link]
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Jamrozik, M., et al. (2021). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 26(16), 4945. [Link]
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Spectroscopic Characterization of (1,3-Dithiolan-2-yl)acetic acid: A Technical Guide
Introduction
(1,3-Dithiolan-2-yl)acetic acid is a sulfur-containing heterocyclic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a dithioacetal protecting group and a carboxylic acid moiety, presents a unique combination of functional groups. Accurate structural elucidation and purity assessment are paramount for its application in research and development, particularly in the synthesis of more complex molecules and active pharmaceutical ingredients.[1][2] This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this molecule. The focus is not merely on the data itself, but on the rationale behind the experimental choices and the interpretation of the resulting spectra, reflecting a field-proven approach to molecular characterization.
Molecular Structure and Spectroscopic Overview
To effectively interpret spectroscopic data, a clear understanding of the molecular structure is essential. The key to this analysis is recognizing the distinct chemical environments of each proton and carbon atom, which will give rise to unique signals in the NMR spectra.
Figure 1: Structure of (1,3-Dithiolan-2-yl)acetic acid with key atoms labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR data.
¹H NMR Spectroscopy
Principle & Experimental Rationale: ¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For a carboxylic acid, the choice of solvent is critical. While CDCl₃ is common, the acidic proton signal can be very broad or exchange away.[3] Using a solvent like DMSO-d₆ is often advantageous as it forms hydrogen bonds with the carboxylic acid proton, resulting in a more distinct, observable signal.[4]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | ~12.5 | Broad Singlet | 1H | H -OOC- |
| B | ~4.8 - 4.9 | Triplet | 1H | -S-CH (α)-S- |
| C | ~3.2 - 3.4 | Multiplet | 4H | -S-CH₂ (4'/5')-CH₂ (4'/5')-S- |
| D | ~2.7 - 2.8 | Doublet | 2H | -CH₂ (β)-COOH |
In-depth Interpretation:
-
Signal A (δ ~12.5): This highly deshielded, broad signal is characteristic of a carboxylic acid proton.[5][6] Its significant downfield shift is due to the electron-withdrawing effect of the adjacent carbonyl group and extensive hydrogen bonding.[3] Its broadness is a result of chemical exchange.
-
Signal B (δ ~4.8-4.9): This triplet corresponds to the single proton on the Cα carbon, which is flanked by two sulfur atoms and adjacent to the methylene group of the acid side chain. The two electronegative sulfur atoms strongly deshield this proton, shifting it significantly downfield. It appears as a triplet due to coupling with the two equivalent Hβ protons.
-
Signal C (δ ~3.2-3.4): This signal represents the four protons on the C4' and C5' carbons of the dithiolane ring.[7] These protons are in a similar chemical environment, leading to overlapping signals that present as a multiplet.
-
Signal D (δ ~2.7-2.8): This doublet is assigned to the two Hβ protons of the acetic acid side chain. These protons are adjacent to the Cα methine, and therefore split into a doublet. Their position is downfield of a typical alkane due to the influence of the adjacent dithiolane ring and the carboxylic acid group.[5]
¹³C NMR Spectroscopy
Principle & Experimental Rationale: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).[8] Since the natural abundance of ¹³C is low (~1.1%), C-C coupling is not observed, leading to simpler spectra where each unique carbon typically gives a single peak.[8]
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | C =O | Typical range for a carboxylic acid carbonyl carbon.[6][8] |
| ~50 | C α | The methine carbon is significantly deshielded by two attached sulfur atoms. |
| ~40 | C β | The methylene carbon of the acid side chain. |
| ~38 | C 4'/ C 5' | The two equivalent methylene carbons of the dithiolane ring. |
In-depth Interpretation:
-
δ ~172 ppm: This downfield signal is unambiguously assigned to the carbonyl carbon of the carboxylic acid functional group.[4]
-
δ ~50 ppm: The Cα carbon, bonded to two sulfur atoms, experiences a strong deshielding effect, placing its signal in this region.
-
δ ~40 ppm: The Cβ carbon signal appears in the typical aliphatic region, slightly deshielded by the proximity of the electron-withdrawing dithiolane and carboxyl groups.
-
δ ~38 ppm: The two methylene carbons in the dithiolane ring are chemically equivalent due to symmetry, and thus give rise to a single signal in the aliphatic region.
Infrared (IR) Spectroscopy
Principle & Experimental Rationale: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.[9] Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid or viscous liquid samples as it requires minimal to no sample preparation, providing a rapid and reproducible measurement.[10][11] The core principle of ATR involves an IR beam being internally reflected within a high-refractive-index crystal (like diamond or zinc selenide); an evanescent wave penetrates a short distance into the sample placed on the crystal, where absorption occurs.[11][12]
Expected IR Absorption Data:
| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| 2950 - 2850 | Medium | C-H stretch | Aliphatic CH & CH₂ |
| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| ~1300 | Medium | C-O stretch | Carboxylic Acid |
| ~700 - 600 | Weak-Medium | C-S stretch | Dithiolane |
In-depth Interpretation:
-
3300 - 2500 cm⁻¹: The most prominent feature for a carboxylic acid is the extremely broad O-H stretching vibration that spans a large portion of the spectrum.[3][13] This broadening is due to strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.
-
~1710 cm⁻¹: A strong, sharp absorption band in this region is definitive for the C=O (carbonyl) stretch of a saturated aliphatic carboxylic acid.[3][9] Its intensity is due to the large change in dipole moment during the vibration.
-
2950 - 2850 cm⁻¹: These medium-intensity peaks correspond to the symmetric and asymmetric stretching vibrations of the sp³ C-H bonds in the dithiolane ring and the acetic acid side chain.[9]
-
~1300 cm⁻¹ and ~700-600 cm⁻¹: While often less distinct, bands corresponding to C-O stretching and C-S stretching are expected in these regions, further confirming the presence of the respective functional groups.
Mass Spectrometry (MS)
Principle & Experimental Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this analysis, a soft ionization technique like Electrospray Ionization (ESI) is suitable, as it typically keeps the molecule intact, allowing for the clear determination of the molecular ion.[14] The experiment provides the exact molecular weight and, through fragmentation analysis (MS/MS), valuable information about the molecule's structure.[15] The molecular weight of (1,3-Dithiolan-2-yl)acetic acid (C₅H₈O₂S₂) is 164.23 g/mol .
Predicted Mass Spectrometry Data (ESI, Positive Mode):
| m/z | Ion | Interpretation |
| 165.00 | [M+H]⁺ | Protonated molecular ion. |
| 147.00 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated parent ion. |
| 119.02 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide. |
| 105.04 | [C₃H₅S₂]⁺ | Fragment corresponding to the protonated dithiolane methine moiety. |
Interpretation of Fragmentation: The fragmentation pattern provides a structural fingerprint. In positive-ion ESI-MS, the molecule is first protonated to form the [M+H]⁺ ion at m/z 165. A common fragmentation pathway for carboxylic acids involves the loss of water (18 Da).[5] A subsequent loss of carbon monoxide (28 Da) is also plausible. A key fragmentation would be the cleavage of the bond between the Cα and Cβ carbons, leading to a resonance-stabilized dithiolanyl cation at m/z 105, which is a strong indicator of the core heterocyclic structure.
Figure 2: Plausible ESI-MS fragmentation pathway for (1,3-Dithiolan-2-yl)acetic acid.
Experimental Protocols
The trustworthiness of any spectroscopic data is underpinned by rigorous and standardized experimental protocols.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of (1,3-Dithiolan-2-yl)acetic acid.
-
Solvent Addition: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Vortex the tube for 30 seconds to ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard instrument parameters. A sufficient number of scans should be averaged for the ¹³C spectrum to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).[16]
ATR-FTIR Spectroscopy Protocol
Figure 3: Workflow for data acquisition using ATR-FTIR spectroscopy.
-
Instrument Preparation: Ensure the ATR accessory is clean and properly installed in the FTIR spectrometer.[17]
-
Background Collection: With the ATR crystal clean and free of any sample, collect a background spectrum. This is a critical self-validating step to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal itself.[17][18]
-
Sample Application: Place a small amount (a few milligrams) of the solid (1,3-Dithiolan-2-yl)acetic acid directly onto the center of the ATR crystal.[12]
-
Apply Pressure: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial as the evanescent wave only penetrates a few microns into the sample.[10]
-
Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleanup: After analysis, retract the press arm, remove the sample, and thoroughly clean the crystal surface and press tip with an appropriate solvent (e.g., isopropanol) and a soft tissue.[17]
ESI-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a trace amount of formic acid to promote protonation for positive-ion mode.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Source Parameter Optimization: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the ion of interest.
-
MS Scan: Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500 Da) to observe the protonated molecular ion [M+H]⁺.
-
MS/MS Fragmentation (Optional): To confirm the structure, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 165) as the precursor and applying collision-induced dissociation (CID) to generate and detect the fragment ions.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and unambiguous characterization of (1,3-Dithiolan-2-yl)acetic acid. The ¹H and ¹³C NMR spectra confirm the complete carbon-hydrogen framework, IR spectroscopy verifies the presence of the key carboxylic acid and dithiolane functional groups, and mass spectrometry confirms the molecular weight and provides structural details through fragmentation. This multi-technique approach represents a robust and reliable methodology for the structural elucidation and quality assessment of chemical compounds in a modern research and development setting.
References
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An In-Depth Technical Guide on the Health and Safety of (1,3-Dithiolan-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Inferred Hazard Profile
(1,3-Dithiolan-2-yl)acetic acid is an organic compound featuring a carboxylic acid group attached to a 1,3-dithiolane ring. Due to the lack of specific toxicological data, a comprehensive risk assessment must be based on its constituent parts.
-
Carboxylic Acid Group: Carboxylic acids, as a class, can be corrosive and may cause irritation to the skin and eyes.[1] The acidity of the compound suggests that it should be handled with appropriate protective measures to prevent direct contact. Vapors, if generated, could also be irritating to the respiratory tract.[1]
-
Dithiolane Ring: The 1,3-dithiolane core is a sulfur-containing heterocycle. A closely related compound, Ethyl 1,3-dithiolane-2-carboxylate, is not classified as a hazardous substance.[2] This suggests that the dithiolane ring itself may have a low toxicity profile. However, upon combustion, sulfur-containing compounds can produce hazardous sulfur oxide gases.
Inferred Hazard Classification: Based on the available information, (1,3-Dithiolan-2-yl)acetic acid should be treated as a potential skin and eye irritant. The GHS hazard statements for a related compound, 2-(1,2-Dithiolan-3-yl)acetic acid, include "Harmful if swallowed" and "Harmful in contact with skin". While not the same molecule, this suggests a degree of caution is warranted.
Prudent Handling and Storage Protocols
Given the limited specific data, a conservative approach to handling and storage is recommended.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid direct contact with skin and eyes by using appropriate personal protective equipment (see Section 3).
-
Prevent the formation of dust or aerosols.
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated place away from direct sunlight.
-
Store separately from strong oxidizing agents, bases, and incompatible materials.[3] Carboxylic acids can react with bases in a neutralization reaction.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when working with chemicals of unknown toxicity.
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, which are particularly sensitive to acidic compounds. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation. |
| Body Protection | A standard laboratory coat. | To protect clothing and underlying skin from accidental splashes. |
| Respiratory Protection | Not generally required if handled in a fume hood. Use a NIOSH-approved respirator if ventilation is inadequate or if aerosols are generated. | To prevent inhalation of potentially irritating vapors or aerosols. |
First Aid and Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[4]
Fire Fighting Measures:
-
Extinguishing Media: Use a fire extinguisher appropriate for surrounding materials, such as dry chemical, carbon dioxide, or foam.
-
Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and sulfur oxides.
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.
Accidental Release Measures:
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal in accordance with local regulations.
Toxicological Profile
There is no specific toxicological data available for (1,3-Dithiolan-2-yl)acetic acid. The related compound, Ethyl 1,3-dithiolane-2-carboxylate, is not considered hazardous.[2] Another similar compound, 2-(1,2-Dithiolan-3-yl)acetic acid, is classified as harmful if swallowed or in contact with skin. Due to this conflicting information on related structures, it is prudent to assume a degree of toxicity and handle the compound accordingly.
Visualized Safety Workflows
Caption: General Laboratory Safety Workflow for Chemicals with Limited Data.
Caption: Emergency Response Decision Tree for Accidental Exposure.
References
-
Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision. Study Rocket. [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
Sources
Methodological & Application
Application Note & Protocol: Leveraging (1,3-Dithian-2-yl) Intermediates for Aldehyde Synthesis via Umpolung Reactivity
Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Abstract: The synthesis of aldehydes is a cornerstone of organic chemistry, providing critical intermediates for constructing complex molecular architectures. This guide provides an in-depth exploration of the Corey-Seebach reaction, a powerful strategy that utilizes the "umpolung" or polarity inversion of the carbonyl carbon. By converting an aldehyde into a 1,3-dithiane, the normally electrophilic carbonyl carbon is transformed into a potent nucleophile—an acyl anion equivalent. This document details the mechanistic underpinnings, provides validated step-by-step protocols for the formation, alkylation, and deprotection of dithiane intermediates, and offers expert insights into optimizing this versatile synthetic transformation.
The Principle of Umpolung: Inverting Carbonyl Reactivity
In standard organic synthesis, the carbonyl carbon of an aldehyde is inherently electrophilic due to the electronegativity of the oxygen atom. It readily reacts with nucleophiles. The concept of Umpolung (a German term for "polarity inversion") provides a strategic advantage by reversing this innate reactivity.[1][2] The Corey-Seebach reaction is the quintessential example of this principle, employing 1,3-dithianes as a "masked" acyl anion that can attack a wide range of electrophiles.[1][3][4]
The journey from a starting aldehyde to a new, more complex aldehyde or ketone involves three key stages:
-
Protection & Polarity Inversion: A starting aldehyde is converted into a cyclic thioacetal (a 1,3-dithiane), rendering the C2 proton acidic.
-
Nucleophilic Attack (C-C Bond Formation): Deprotonation of the dithiane with a strong base generates a potent carbon nucleophile, which is then reacted with an electrophile.
-
Deprotection: The dithiane is hydrolyzed to unveil the final carbonyl product.
The acidity of the C2 proton in a 1,3-dithiane (pKa ≈ 31) is a direct result of the adjacent sulfur atoms, which can stabilize the resulting carbanion through their polarizability and the availability of d-orbitals.[1][5] This stabilization is significantly greater than that provided by oxygen in an analogous 1,3-dioxane, making the dithiane uniquely suited for deprotonation and subsequent nucleophilic reactions.[6]
Reaction Mechanism Overview
The overall transformation can be visualized as a sequence of protection, activation, alkylation, and deprotection.
Caption: The Corey-Seebach reaction workflow.
Detailed Experimental Protocols
The following protocols provide a robust framework for synthesizing a new aldehyde starting from formaldehyde, which generates the unsubstituted 1,3-dithiane, followed by alkylation and deprotection.
Overall Workflow
Caption: High-level experimental workflow.
Protocol 1: Synthesis and Alkylation of 1,3-Dithiane
This protocol is divided into two parts: the initial formation of the unsubstituted 1,3-dithiane from a formaldehyde equivalent and its subsequent lithiation and alkylation.
Part A: Synthesis of 1,3-Dithiane
This procedure is adapted from established methods for thioacetal formation.[7]
| Reagents & Materials | Amount | Molar Eq. | Notes |
| 1,3-Propanedithiol | 3.2 g (3.0 mL) | 1.0 | Caution: Pungent odor. Handle in a fume hood. |
| Dimethoxymethane (Methylal) | 2.5 g (2.9 mL) | 1.1 | Formaldehyde equivalent. Less hazardous than formalin. |
| Boron trifluoride etherate (BF₃·OEt₂) | 3.6 mL | ~0.1 | Lewis acid catalyst. Handle with care (corrosive). |
| Chloroform (anhydrous) | ~600 mL | - | Solvent. |
| Acetic Acid (glacial) | 7.2 mL | - | Co-solvent.[8][9] |
Procedure:
-
To a 1-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add BF₃·OEt₂ (3.6 mL), glacial acetic acid (7.2 mL), and chloroform (120 mL).
-
Heat the mixture to a vigorous reflux with stirring.
-
In the dropping funnel, prepare a solution of 1,3-propanedithiol (3.0 mL) and dimethoxymethane (2.9 mL) in 450 mL of chloroform.
-
Add the dithiol solution dropwise to the refluxing mixture over approximately 8 hours. Causality: Slow addition is crucial to prevent the formation of polymeric side products.[7]
-
After the addition is complete, cool the reaction mixture to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with water (4 x 80 mL), 10% aqueous KOH (2 x 120 mL), and finally water (2 x 80 mL).
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the resulting solid residue from hot methanol. Cool to -20°C overnight to maximize crystal formation. Collect the colorless crystals by filtration. Expected yield: 80-86%.
Part B: Lithiation and Alkylation (Example: Synthesis of 2-Benzyl-1,3-dithiane)
| Reagents & Materials | Amount | Molar Eq. | Notes |
| 1,3-Dithiane | 1.20 g | 1.0 | From Part A. |
| n-Butyllithium (n-BuLi) | 4.4 mL (1.1 eq) | 1.1 | 2.5 M solution in hexanes. Pyrophoric! Handle under inert atmosphere. |
| Benzyl bromide | 1.88 g (1.3 mL) | 1.1 | Electrophile. Lachrymatory. |
| Tetrahydrofuran (THF), anhydrous | 40 mL | - | Solvent. Must be dry. |
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve 1,3-dithiane (1.20 g) in anhydrous THF (40 mL) in a flame-dried flask.
-
Cool the solution to -30°C in a dry ice/acetone bath. Causality: Low temperature is required to control the exothermic reaction with n-BuLi and prevent side reactions.[1]
-
Slowly add n-BuLi solution (4.4 mL) dropwise via syringe. A milky white precipitate of the lithium salt should form. Stir for 1-2 hours at this temperature.
-
Add benzyl bromide (1.3 mL) dropwise. The precipitate should dissolve.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding 20 mL of water. Transfer to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-benzyl-1,3-dithiane as a white solid.
Protocol 2: Deprotection to Form the Target Aldehyde (Phenylacetaldehyde)
The hydrolysis of the highly stable dithiane group is a critical step.[1] While classic methods use toxic mercury salts, modern, milder alternatives are often preferred. Both are presented here.
Method A: Mercury(II) Chloride-Mediated Deprotection
| Reagents & Materials | Amount | Molar Eq. | Notes |
| 2-Benzyl-1,3-dithiane | 2.10 g | 1.0 | From Protocol 1B. |
| Mercury(II) Chloride (HgCl₂) | 5.97 g | 2.2 | Highly Toxic! Handle with extreme caution and appropriate PPE. |
| Calcium Carbonate (CaCO₃) | 2.20 g | 2.2 | Acid scavenger. |
| Acetonitrile | 40 mL | - | Solvent. |
| Water | 10 mL | - |
Procedure:
-
Dissolve 2-benzyl-1,3-dithiane (2.10 g) in a mixture of acetonitrile (40 mL) and water (10 mL).
-
Add mercury(II) chloride (5.97 g) and calcium carbonate (2.20 g). Causality: CaCO₃ is added to neutralize the HCl generated during the reaction, preventing acid-catalyzed side reactions.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Cool the mixture and filter through a pad of Celite to remove the mercury salts precipitate. Wash the pad with acetonitrile.
-
Work-up: Concentrate the filtrate. Partition the residue between water and diethyl ether. Extract the aqueous layer with more ether.
-
Combine organic layers, wash with saturated ammonium acetate, then brine. Dry over MgSO₄, filter, and carefully concentrate to yield crude phenylacetaldehyde. Note: The product aldehyde may be volatile.
Method B: Mercury-Free Deprotection with Iodine & H₂O₂ [10]
| Reagents & Materials | Amount | Molar Eq. | Notes |
| 2-Benzyl-1,3-dithiane | 2.10 g | 1.0 | From Protocol 1B. |
| Iodine (I₂) | 0.13 g | 0.05 | Catalyst. |
| Hydrogen Peroxide (H₂O₂) | 3.4 mL | 3.0 | 30% aqueous solution. Oxidant. |
| Sodium Dodecyl Sulfate (SDS) | 0.29 g | 0.1 | Surfactant for aqueous micellar system. |
| Water | 50 mL | - | Solvent. |
Procedure:
-
In a flask, combine 2-benzyl-1,3-dithiane (2.10 g), iodine (0.13 g), and SDS (0.29 g) in 50 mL of water.
-
Stir the mixture vigorously at room temperature.
-
Add 30% H₂O₂ (3.4 mL) dropwise.
-
Continue stirring at room temperature, monitoring the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting phenylacetaldehyde by column chromatography if necessary.
Scientific Integrity: Causality and Optimization
-
Why 1,3-Propanedithiol? While 1,2-ethanedithiol can be used to form 1,3-dithiolanes, 1,3-dithianes derived from 1,3-propanedithiol are generally more stable and less prone to fragmentation upon lithiation.[1]
-
Temperature Control: The lithiation step is highly exothermic. Maintaining temperatures between -78°C and -30°C is critical. If the temperature rises too high, the n-BuLi can react with the THF solvent or undergo other side reactions.
-
Deprotection Challenges: The exceptional stability of the dithiane group is both an advantage (as a protecting group) and a challenge.[11] The choice of deprotection agent is critical and substrate-dependent.
-
Mercury(II) salts are highly effective due to the high affinity of Hg²⁺ for sulfur, but their extreme toxicity necessitates strict handling protocols and waste disposal procedures.
-
Oxidative methods (e.g., using IBX, H₂O₂/I₂, or N-bromosuccinimide) are excellent alternatives that avoid heavy metals.[10][12] These methods are often chemoselective and can be performed under neutral or mild conditions.
-
Acidic hydrolysis using reagents like polyphosphoric acid can also be effective for certain substrates.[13]
-
| Deprotection Method | Reagents | Pros | Cons |
| Mercury(II) Based | HgCl₂/CaCO₃, Hg(NO₃)₂ | High yielding, reliable, well-established.[14] | Extremely toxic, hazardous waste. |
| Iodine/Oxidant | I₂/H₂O₂, IBX | Mercury-free, mild conditions, good yields.[10][12] | May not work for all substrates, potential for over-oxidation. |
| Acid-Catalyzed | Polyphosphoric Acid/HOAc | Inexpensive, avoids heavy metals.[13] | Requires heating, may not be suitable for acid-sensitive substrates. |
Safety and Handling
-
1,3-Propanedithiol: Possesses a strong, unpleasant odor. All manipulations should be conducted in a well-ventilated chemical fume hood.
-
n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.
-
Mercury(II) Salts: Highly toxic and environmental pollutants. Always wear appropriate personal protective equipment (gloves, goggles, lab coat) and ensure proper waste disposal procedures are followed.
-
Solvents & Reagents: Chloroform is a suspected carcinogen. Glacial acetic acid and BF₃·OEt₂ are corrosive.[8][9][15] Handle all chemicals with appropriate care and consult their Safety Data Sheets (SDS).
References
- Corey–Seebach reaction - Wikipedia.
-
Corey-Seebach Reaction - Organic Chemistry Portal. [Link]
-
Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC. [Link]
-
The Corey-Seebach Reagent in the 21st Century: A Review - PMC. [Link]
-
The Corey-Seebach Reagent in the 21st Century: A Review - ResearchGate. [Link]
-
Synthesis of 1,3-dithianes. UMPOLUNG reactions. [Link]
-
Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. [Link]
-
Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN - ChemRxiv. [Link]
-
Synthesis of aldehydes by deprotection or hydrolysis - Organic Chemistry Portal. [Link]
-
A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System | Request PDF - ResearchGate. [Link]
-
Umpolung Reactions in Organic Synthesis | PDF | Aldehyde - Scribd. [Link]
-
Chemistry of 1,3-Dithiane | PDF | Chemical Reactions - Scribd. [Link]
-
1,3-Dithiane as acyl anion equivalent in umpolung chemistry - YouTube. [Link]
-
1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. [Link]
-
Material Safety Data Sheet - Acetic Acid, Glacial. [Link]
-
SAFETY DATA SHEET - INEOS Group (Acetic Acid Solutions). [Link]
-
1,3-dithiane - Organic Syntheses Procedure. [Link]
-
The role of 1,3-dithianes in natural product synthesis - University of Windsor. [Link]
Sources
- 1. Corey-Seebach Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 4. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. uwm.edu [uwm.edu]
- 9. quickzyme.com [quickzyme.com]
- 10. researchgate.net [researchgate.net]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 13. asianpubs.org [asianpubs.org]
- 14. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ineos.com [ineos.com]
using (1,3-Dithiolan-2-yl)acetic acid as a building block in total synthesis
Application Note: Strategic Utilization of (1,3-Dithiolan-2-yl)acetic Acid in Total Synthesis
Executive Summary
(1,3-Dithiolan-2-yl)acetic acid acts as a bifunctional building block, bridging the gap between stable carboxylic acid chemistry and labile aldehyde reactivity. Structurally, it consists of a carboxylic acid tail and a 1,3-dithiolane head—a robust protecting group for the formyl moiety.
This application note details the use of this molecule as a masked formyl acetate equivalent . It allows researchers to introduce a three-carbon unit (
Key Applications:
-
Peptidomimetics: Introduction of aldehyde handles for backbone modification.
-
Total Synthesis: Construction of polyketide fragments or beta-lactam precursors.
-
Bioconjugation: Stable linkers that can be chemically cleaved or activated.
Chemical Profile & Strategic Advantage
Molecule: (1,3-Dithiolan-2-yl)acetic acid Functional Role: Masked 3-oxopropanoic acid (Formyl acetic acid).
Why use the 1,3-Dithiolane moiety?
Unlike its oxygenated counterparts (1,3-dioxolanes), the 1,3-dithiolane ring offers orthogonal stability:
-
Acid Stability: It is significantly more stable to Brønsted acids. It survives conditions like TFA/DCM (used for Boc-deprotection) or HCl/Dioxane, which would hydrolyze an acetal.
-
Nucleophilic Resilience: It is inert to Grignard reagents and hydride reducing agents (e.g., LiAlH4, NaBH4), allowing reduction of the carboxylic acid or distal ketones without affecting the masked aldehyde.
-
Specific Cleavage: It requires oxidative hydrolysis (thiophilic activation) to be removed, providing a "safety lock" mechanism that only opens when triggered by specific reagents (Hg(II), NBS, Iodine).
Strategic Workflow Visualization
The following diagram illustrates the standard workflow for integrating this building block into a target molecule.
Figure 1: Strategic incorporation of the dithiolane building block.[1] The ring remains stable through standard synthetic transformations until oxidative activation.
Detailed Protocols
Protocol A: Amide Coupling (Introduction of the Block)
Objective: Attach the building block to a primary amine (e.g., an amino acid ester or a drug scaffold).
Reagents:
-
(1,3-Dithiolan-2-yl)acetic acid (1.0 equiv)
-
Amine substrate (1.0 equiv)
-
HATU (1.1 equiv) or EDC.HCl (1.2 equiv) / HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Procedure:
-
Dissolution: Dissolve (1,3-Dithiolan-2-yl)acetic acid in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA followed by HATU. Stir for 5 minutes at
to activate the acid.-
Note: If using EDC/HOBt, allow activation for 15 minutes.
-
-
Coupling: Add the amine substrate. Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Monitor by TLC or LC-MS. The dithiolane ring is UV active (often weak, but visible).
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M HCl (briefly), saturated NaHCO3, and brine. Dry over Na2SO4.
-
Critical Caution: Avoid using Pd/C hydrogenation in subsequent steps. The sulfur atoms in the dithiolane ring will poison Palladium catalysts immediately. If reduction is needed later, use chemical reducing agents (e.g., NaBH4) or Raney Nickel (which will desulfurize the ring entirely, destroying the protecting group).
-
Protocol B: Oxidative Deprotection (NBS Method)
Objective: Cleave the dithiolane ring to reveal the aldehyde under mild, non-toxic conditions. This replaces the traditional, toxic Mercury(II) methods.[2]
Mechanism: Electrophilic bromination of sulfur leads to a sulfonium ion, which is hydrolyzed by water.
Reagents:
-
Dithiolane-protected substrate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (6.0 – 8.0 equiv)
-
Solvent: Acetone/Water (97:3 v/v) or Acetonitrile/Water (9:1 v/v)
-
Quench: Saturated Na2S2O3 (Sodium thiosulfate)
Procedure:
-
Preparation: Dissolve the substrate in Acetone/Water mixture. Cool to
in an ice bath.-
Why Acetone? It acts as a scavenger for the liberated ethanedithiol equivalents (forming acetone thioketal), preventing re-protection of the product aldehyde.
-
-
Addition: Add NBS portion-wise over 5 minutes. The solution may turn orange/red initially.
-
Reaction: Stir at
for 15 minutes, then warm to RT for 30–60 minutes. -
Monitoring: Check TLC for the disappearance of the starting material. The product aldehyde will often be more polar.
-
Quench: Add saturated aqueous Na2S2O3. The orange color should fade to clear/yellow.
-
Extraction: Extract with DCM or EtOAc. Wash with bicarbonate and brine.
-
Purification: Aldehydes can be unstable. Proceed immediately to the next step (e.g., reductive amination or Wittig reaction) if possible.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Coupling | Steric hindrance or sulfur interference | Switch from EDC to HATU or T3P (Propylphosphonic anhydride). T3P is excellent for preventing racemization and driving difficult couplings. |
| Incomplete Deprotection | Insufficient oxidant or water | Increase NBS to 10 equiv. Ensure at least 3-5% water is present in the solvent system to facilitate hydrolysis. |
| Side Reactions (Bromination) | NBS reacting with aromatics | If the substrate contains electron-rich aromatics (phenols, indoles), NBS may brominate the ring. Alternative: Use [Bis(trifluoroacetoxy)iodo]benzene (PIFA) or the Iodine/DMSO method. |
| Product Instability | Aldehyde oxidation | The released aldehyde may oxidize to carboxylic acid in air. Perform workup under inert atmosphere (Argon) and use immediately. |
Mechanistic Insight: The Deprotection Pathway
Understanding the cleavage mechanism is vital for troubleshooting. The reaction is driven by the high affinity of sulfur for soft electrophiles (Halogens or Mercury).
Figure 2: Oxidative hydrolysis mechanism. The formation of the sulfonium ion is the rate-determining step.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Protection for the Carbonyl Group: S,S-Acetals).
-
Karimi, B., & Ma’mani, L. (2003). Mild and Efficient Deprotection of 1,3-Dithianes and 1,3-Dithiolanes with N-Bromosuccinimide in Aqueous Acetone. Synthesis, 2003(16), 2503–2506.
-
Corey, E. J., & Erickson, B. W. (1971). Protection of carbonyl groups as 1,3-dithiolanes and 1,3-dithianes.[2][3][4][5][6] The Journal of Organic Chemistry, 36(23), 3553–3560.
-
Kluge, A. F., et al. (1972). Synthesis of prostaglandin models. Use of (1,3-dithiolan-2-yl)acetic acid derivatives. Journal of the American Chemical Society. (Foundational use of the building block).
Sources
- 1. iris.unimore.it [iris.unimore.it]
- 2. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. asianpubs.org [asianpubs.org]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Alkylation of (1,3-Dithiolan-2-yl)acetic acid
Introduction
(1,3-Dithiolan-2-yl)acetic acid and its derivatives are valuable intermediates in organic synthesis, particularly in the construction of complex molecules and natural products. The dithiolane moiety serves as a masked carbonyl group, allowing for "umpolung" or reverse-polarity reactivity at the adjacent carbon atom.[1][2] Alkylation of the α-carbon to the carboxylic acid provides a powerful method for carbon-carbon bond formation, leading to a diverse array of α-substituted carbonyl compounds after deprotection of the dithiolane group.[1] This guide provides a comprehensive overview of the principles and a detailed protocol for the successful alkylation of (1,3-dithiolan-2-yl)acetic acid.
Mechanistic Principles of Alkylation
The alkylation of (1,3-dithiolan-2-yl)acetic acid proceeds via a two-step sequence: deprotonation followed by nucleophilic substitution.
1. Deprotonation: The process begins with the abstraction of the acidic proton at the α-carbon (C2 position of the dithiolane ring). The acidity of this proton is enhanced by the presence of two adjacent sulfur atoms, which can stabilize the resulting carbanion through inductive effects and d-orbital overlap.[1][3] The carboxylic acid proton is significantly more acidic and will be deprotonated first. Therefore, two equivalents of a strong, non-nucleophilic base are required to generate the dianion, which is the key reactive intermediate. Lithium diisopropylamide (LDA) is a commonly employed base for this transformation due to its strong basicity (pKa of diisopropylamine is ~36) and steric hindrance, which minimizes side reactions.[4][5]
2. Alkylation: The generated carbanion is a potent nucleophile and readily reacts with various electrophiles, most commonly alkyl halides, in an SN2 reaction.[6] The choice of the alkylating agent is critical and will dictate the nature of the substituent introduced at the α-position. Primary and secondary alkyl halides are generally effective.[7]
Experimental Workflow Overview
Caption: General workflow for the alkylation of (1,3-dithiolan-2-yl)acetic acid.
Detailed Experimental Protocol
This protocol describes a general procedure for the alkylation of (1,3-dithiolan-2-yl)acetic acid using lithium diisopropylamide (LDA) as the base and an alkyl halide as the electrophile.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (1,3-Dithiolan-2-yl)acetic acid | ≥98% | Commercially Available | --- |
| Diisopropylamine | ≥99.5%, anhydrous | Commercially Available | Store over molecular sieves. |
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Commercially Available | Handle under inert atmosphere. |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | ≥98% | Commercially Available | --- |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Dry over sodium/benzophenone still. |
| Saturated aqueous NH4Cl | Reagent | --- | --- |
| Diethyl ether | Anhydrous | Commercially Available | --- |
| Brine (Saturated aqueous NaCl) | Reagent | --- | --- |
| Anhydrous MgSO4 or Na2SO4 | Reagent | --- | --- |
Equipment
-
Round-bottom flasks (dried in an oven)
-
Septa and needles
-
Magnetic stirrer and stir bars
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes
-
Rotary evaporator
-
Chromatography equipment (e.g., flash column)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Step-by-Step Protocol
I. Preparation of LDA Solution (in situ)
-
Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet.
-
Under a positive pressure of argon or nitrogen, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (2.2 equivalents) via syringe.
-
Slowly add n-butyllithium (2.1 equivalents) dropwise via syringe. A white precipitate may form.
-
Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.
II. Deprotonation and Alkylation
-
In a separate dry, two-necked round-bottom flask under an inert atmosphere, dissolve (1,3-dithiolan-2-yl)acetic acid (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution from Step I into the solution of (1,3-dithiolan-2-yl)acetic acid via cannula or syringe.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the dianion.
-
Slowly add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction may be allowed to slowly warm to room temperature overnight for less reactive alkyl halides.
III. Workup and Purification
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkylated product.
Product Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the newly introduced alkyl group and the overall structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the characteristic carbonyl stretch of the carboxylic acid.
Troubleshooting and Optimization
Caption: A decision-making guide for troubleshooting common issues in the alkylation protocol.
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | Incomplete deprotonation due to inactive base or moisture. | Use freshly prepared LDA from recently titrated n-BuLi. Ensure all glassware and solvents are rigorously dried. |
| Low reactivity of the alkyl halide. | Switch to a more reactive halide (e.g., iodide instead of bromide or chloride). Increase reaction time or allow the reaction to warm slowly to a higher temperature (e.g., -40 °C or room temperature). | |
| Formation of multiple products | Over-alkylation or side reactions. | Ensure accurate stoichiometry. Maintain a low reaction temperature to minimize side reactions. |
| Elimination (E2) reaction with sterically hindered alkyl halides. | Use a less hindered alkyl halide if possible. Maintain low reaction temperatures. | |
| Starting material remains | Insufficient base or reaction time. | Use a slight excess of LDA (2.2 equivalents). Increase the reaction time. |
Conclusion
The alkylation of (1,3-dithiolan-2-yl)acetic acid is a robust and versatile method for the synthesis of α-substituted carboxylic acids and, subsequently, α-substituted carbonyl compounds. Careful control of reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures, is paramount for achieving high yields and purity. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers employing this valuable synthetic transformation.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
YouTube. (2020, May 16). 1,3 Dithiane Introduction| Synthesis|Alkylation|Organic Synthesis Via Enolates. Retrieved from [Link]
-
ResearchGate. (2014). Convenient synthesis of 1,3-dithiolane-2-thiones: Cyclic trithiocarbonates as conformational locks. Retrieved from [Link]
- Collum, D. B. (2007). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis.
-
Chemistry LibreTexts. (2021, August 14). 19.8 Using LDA to Form an Enolate Ion. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Retrieved from [Link]
-
Taylor & Francis Online. (2017). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Retrieved from [Link]
-
University of Windsor. (n.d.). The role of 1,3-dithianes in natural product synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents for the Preparation and Cleavage of 1,3-Dithiolanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Relationship of thiol pKa and reactivity. Retrieved from [Link]
-
ResearchGate. (2009). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Theoretical modeling of pKa's of thiol compounds in aqueous solution. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]
-
SpringerLink. (2021). Synthesis of novel seco-acyclo-N-diazolyl-thione nucleosides analogous derived from acetic acid: characterization, complex formation with ions Pb(II), Hg(II) and antibacterial activity. Retrieved from [Link]
-
Maastricht University. (n.d.). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Retrieved from [Link]
-
University of Oxford. (n.d.). Alkylation of enolates. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1,2-Dithiolan-3-YL)acetic acid. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 2.9 Predicting Acid–Base Reactions from pKa Values. Retrieved from [Link]
-
EWA Publishing. (2025). Retrosynthetic and Total Synthesis Analysis of Penidaleodiolide A. Retrieved from [Link]
-
Sci-Hub. (2002). Synthesis and Some Reactions of 2-Acyl-2-alkyl-1,3-dithiolane 1,1-Dioxides. Retrieved from [Link]<4079::aid-hlca4079>3.0.co;2-s
-
National Center for Biotechnology Information. (2016). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). The Li Synthesis of Albolic Acid. Retrieved from [Link]
-
OpenStax. (n.d.). 19.12 Biological Reductions. Retrieved from [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Lithium diisopropylamide: solution kinetics and implications for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 182.160.97.198:8080 [182.160.97.198:8080]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
Advanced Protocol: Chemoselective Protection of Carbonyls via 1,3-Dithiolane Formation
Abstract & Strategic Overview
The protection of carbonyl groups as 1,3-dithiolanes is a cornerstone strategy in complex molecule synthesis.[1][2] Unlike oxygen-based acetals, dithiolanes offer exceptional stability against both acidic and basic hydrolysis, nucleophilic attack, and hydride reduction.[2] This robustness makes them indispensable when a molecule must survive harsh downstream transformations (e.g., Grignard additions, LiAlH4 reductions).[2]
However, the utility of this transformation relies on chemoselectivity —the ability to protect an aldehyde in the presence of a ketone, or a sterically accessible ketone in the presence of a hindered one. This guide provides field-proven protocols for achieving this selectivity using 1,2-ethanedithiol and specific catalytic systems, moving beyond standard textbook procedures to offer high-precision methodologies.
Key Advantages of 1,3-Dithiolanes[3][4]
-
Orthogonality: Stable to conditions that cleave O-acetals (aqueous acid) and esters (base).[2]
-
Umpolung Potential: The dithiolane proton (pKa ~31) can be deprotonated (Corey-Seebach reaction), reversing the carbonyl polarity from electrophilic to nucleophilic.[2]
-
Selectivity: Tunable catalysts allow for the discrimination between sterically and electronically distinct carbonyls.[2]
Mechanistic Insight
The formation of 1,3-dithiolanes is a reversible, acid-catalyzed condensation.[2] Understanding the mechanism is critical for troubleshooting low yields or poor selectivity.[2] The reaction is driven by the removal of water (entropy/enthalpy) or by using a large excess of dithiol (mass action), though the latter is undesirable due to the reagent's foul odor.[2]
Reaction Pathway[2][4][5][6][7][8]
-
Activation: The carbonyl oxygen coordinates to the Lewis Acid (LA) or proton.[2]
-
Nucleophilic Attack: One thiol arm attacks the activated carbonyl, forming a hemithioacetal.[2]
-
Elimination: Loss of water (or equivalent) generates a thionium ion intermediate.[2]
-
Cyclization: The second thiol arm attacks the thionium ion to close the 5-membered ring.[2]
Critical Control Point: The formation of the thionium ion is often the rate-determining step in sterically hindered systems.[2] Aldehydes form this intermediate much faster than ketones due to lower steric bulk and greater electrophilicity.[2]
Figure 1: Step-wise mechanism of 1,3-dithiolane formation.[2] The thionium ion formation is the primary discrimination point for chemoselectivity.[2]
Chemoselectivity & Catalyst Selection
Achieving selectivity requires matching the catalyst "hardness" and conditions to the substrate profile.[2]
Selectivity Matrix
| Substrate A (Protected) | Substrate B (Unprotected) | Recommended Catalyst | Mechanism of Selectivity |
| Aldehyde | Ketone | Iodine (I₂), InCl₃, or LiBr | Electronic/Steric discrimination.[2] Aldehydes react minutes; ketones require hours.[2] |
| Aliphatic Ketone | Aromatic Ketone | BF₃[2][3][4][5]·OEt₂ (Low Temp) | Electronic deactivation of aromatic ring slows nucleophilic attack.[2] |
| Non-conjugated | Conjugated (Enone) | TiCl₄ or SiO₂-supported acid | Conjugation reduces electrophilicity of the carbonyl carbon.[2] |
| Sterically Open | Sterically Hindered | Mild Lewis Acids (Zn(OTf)₂) | Steric bulk prevents coordination/attack with bulky catalysts.[2] |
Experimental Protocols
Safety Warning: Odor Management
1,2-Ethanedithiol has an extremely potent, repulsive stench (skunk-like).[2]
-
Containment: All work must be performed in a high-efficiency fume hood.
-
Quenching: Keep a bleach bath (10% sodium hypochlorite) ready.[2] All glassware and syringes must be soaked in bleach immediately after use to oxidize the thiol to odorless disulfide/sulfonate.[2]
-
Waste: Segregate sulfur waste; do not mix with general organic waste until quenched.[2]
Protocol A: High-Selectivity Protection of Aldehydes (Iodine-Catalyzed)
Application: Selective protection of aldehydes in the presence of ketones.[2][4] Source: Adapted from Firouzabadi et al.[2][5][6] [1, 2]
Reagents:
-
Substrate (1.0 equiv)
-
1,2-Ethanedithiol (1.1 equiv)[2]
-
Iodine (I₂) (0.05 - 0.1 equiv)[2]
-
Solvent: CHCl₃ or CH₂Cl₂ (Dry)[2]
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carbonyl substrate (e.g., 10 mmol) in dry CHCl₃ (20 mL).
-
Addition: Add 1,2-ethanedithiol (11 mmol, 0.92 mL) via syringe.
-
Catalysis: Add molecular Iodine (0.5 - 1.0 mmol, 126-254 mg) in one portion. The solution will turn dark violet.[2]
-
Reaction: Stir at room temperature.
-
Workup: Quench by adding 10% aqueous Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears (solution turns pale yellow/clear).
-
Extraction: Extract with CH₂Cl₂ (2 x 20 mL). Wash combined organics with 10% NaOH (to remove unreacted thiol) and then brine.[2]
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: General Protection of Ketones (BF₃[2]·OEt₂ Catalyzed)
Application: Robust protection of stubborn or hindered ketones.[2] Source: Standard methodology [3].
Reagents:
Procedure:
-
Setup: Dissolve substrate in dry CH₂Cl₂ under Nitrogen/Argon atmosphere.
-
Reagent: Add 1,2-ethanedithiol.
-
Catalysis: Cool to 0°C (ice bath). Add BF₃[4]·OEt₂ dropwise.
-
Note: For highly conjugated or hindered ketones, allow to warm to Room Temperature (RT) after addition.[2]
-
-
Reaction: Stir at 0°C -> RT for 1–4 hours.
-
Workup: Pour carefully into ice-cold 5% NaOH or NaHCO₃ solution. (Base wash is critical to remove foul-smelling excess thiol).[2]
-
Isolation: Extract, dry, and concentrate.
Protocol C: Deprotection (Regeneration of Carbonyl)
Method: Oxidative Hydrolysis using N-Bromosuccinimide (NBS).[2] Why: Avoids toxic Mercury (Hg) salts traditionally used.[2]
Procedure:
-
Dissolve dithiolane (1 mmol) in Acetone/Water (9:1, 10 mL).
-
Cool to 0°C.
-
Add NBS (4-6 equiv) portion-wise.[2] The solution will turn orange/red.[2]
-
Stir for 15–30 minutes.
-
Quench with saturated Na₂SO₃ (sodium sulfite).[2]
-
Extract with ether/DCM.[2]
Workflow Decision Tree
Use this logic flow to determine the optimal experimental path for your specific substrate.
Figure 2: Decision matrix for selecting the appropriate protection protocol based on substrate complexity.[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Reversibility of reaction (Water presence).[2] | Add dehydrating agent (MgSO₄) or use a Dean-Stark trap (toluene reflux) for stubborn substrates.[2] |
| Poor Selectivity | Catalyst is too strong (e.g., AlCl₃, excess BF₃).[2] | Switch to milder Lewis acid (Iodine, InCl₃).[2] Lower temperature to -20°C. |
| Polymerization | Substrate is acid-sensitive (e.g., vinyl ethers).[2] | Use solid-supported catalysts (Silica-H⁺) or perform reaction under highly dilute conditions.[2] |
| Incomplete Reaction | Steric hindrance.[2][5] | Increase dithiol equivalents (2.0 eq). Switch solvent to nitromethane (polar aprotic accelerates ionic mechanism).[2] |
References
-
Firouzabadi, H., Iranpoor, N., & Hazarkhani, H. (2001).[2][3][5][6] Iodine catalyzes efficient and chemoselective thioacetalization of aldehydes, ketones, and their derivatives.[2][3][4][5][6][14] The Journal of Organic Chemistry, 66(22), 7527–7529.[2] Link[2]
-
Firouzabadi, H., Iranpoor, N., & Karimi, B. (1999).[2][5] Lithium Bromide as a Neutral and Efficient Catalyst for Thioacetalization of Carbonyl Compounds under Solvent-Free Conditions.[2] Synthesis, 1999(01), 58-60.[2] Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[2][3] Protective Groups in Organic Synthesis (3rd ed.).[2] Wiley-Interscience.[2] (Refer to Chapter 4: Protection for the Carbonyl Group).[2] Link[2]
-
Muthusamy, S., Babu, S. A., & Gunanathan, C. (2002).[2] Indium(III) chloride catalyzed chemoselective thioacetalization of aldehydes and ketones.[2][4] Tetrahedron Letters, 43(17), 3133-3136.[2] Link
-
BenchChem. (2025).[2][15] Application Notes and Protocols for the Formation of 1,3-Dithiolanes with 1,2-Ethanedithiol. Link[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Converting Aldehydes to Ketones - Chemistry Steps [chemistrysteps.com]
- 8. Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Versatile Method for the Protection of Carbonyl Compounds by Camphor Sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Oxathiolane and dithiolane exchange reaction for carbonyl group protection: a new, fast and efficient procedure without solvent under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. ACG Publications - Chemoselective reduction for different steroidal alpha, beta-unsaturated ketone into diene by using Luche reagent [acgpubs.org]
- 13. synarchive.com [synarchive.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
challenges in the purification of (1,3-Dithiolan-2-yl)acetic acid
Technical Support Center: Purification of (1,3-Dithiolan-2-yl)acetic Acid
Introduction: The Chemical Context
(1,3-Dithiolan-2-yl)acetic acid is a sulfur-containing carboxylic acid often used as a protected form of 3-oxopropanoic acid equivalents or as a building block for cephalosporin antibiotics and other sulfur-heterocycle therapeutics. Its synthesis typically involves the condensation of 3,3-dimethoxypropanoic acid (or equivalents) with 1,2-ethanedithiol.
The purification of this compound presents a unique "Triad of Challenges":
-
Sensory Hazard: The unreacted starting material, 1,2-ethanedithiol, has an extremely potent, repulsive odor and a high boiling point (145°C), making it difficult to remove by simple evaporation.
-
Phase Behavior: The product is prone to "oiling out" rather than crystallizing during acidic workups.
-
Oxidative Instability: The dithiolane ring can oxidize to sulfoxides or open under harsh conditions.
This guide provides self-validating protocols to overcome these specific hurdles.
Part 1: The "Smell" & Purity – Selective Extraction Protocol
User Question: "I have completed the reaction, but the crude product smells strongly of 1,2-ethanedithiol. Rotovapping didn't help. How do I remove this impurity without column chromatography?"
Technical Response: You cannot remove 1,2-ethanedithiol (EDT) effectively by rotary evaporation due to its low vapor pressure and "stickiness." The most robust method relies on pKa-controlled Liquid-Liquid Extraction .
The Science:
-
(1,3-Dithiolan-2-yl)acetic acid: pKa
4.5 (Carboxylic acid). -
1,2-Ethanedithiol: pKa
10.5 (Thiol). -
Saturated NaHCO₃: pH
8.5.
At pH 8.5, the carboxylic acid is deprotonated (water-soluble carboxylate), while the thiol remains protonated (organic-soluble).
Step-by-Step Protocol:
-
Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it can occasionally form emulsions with dithiolanes.
-
The Bicarbonate Wash (Critical Step):
-
Extract the organic layer 3x with Saturated Aqueous NaHCO₃ .
-
Validation: The product is now in the Aqueous Phase . The smelly EDT is in the Organic Phase .
-
-
Organic Wash: Wash the combined aqueous bicarbonate extracts once with fresh EtOAc. This removes physically entrained EDT droplets.
-
Acidification & Recovery:
-
Cool the aqueous layer to 0–5°C.[1]
-
Slowly acidify with 1M HCl to pH ~2.
-
Result: The product will precipitate (white solid) or oil out. If solid, filter. If oil, extract back into fresh EtOAc, dry over Na₂SO₄, and concentrate.
-
Data Summary: Solubility Profile
| Solvent | Product Form (Acid) | Product Form (Carboxylate) | Impurity (EDT) |
|---|---|---|---|
| EtOAc | Soluble | Insoluble | Soluble |
| Water (pH 2) | Insoluble | Soluble | Insoluble |
| Water (pH 8.5) | Soluble | Soluble | Insoluble |
Part 2: Troubleshooting "Oiling Out"
User Question: "Upon acidification of my bicarbonate layer, the product separated as a sticky yellow oil instead of the expected white solid. Yield is low.[2] What went wrong?"
Technical Response: "Oiling out" occurs when the product separates as a supercooled liquid before it can organize into a crystal lattice. This is common with sulfur-rich carboxylic acids due to high conformational flexibility and lipophilicity.
Troubleshooting Workflow:
-
Control the Temperature: Acidification is exothermic. If the temperature rises above the product's melting point (or metastable zone), it will oil out. Always acidify at 0°C.
-
Seeding: If an oil forms, do not extract immediately.
-
Scratch the inner wall of the flask with a glass rod at the oil-water interface.
-
Add a "seed crystal" of pure product if available.
-
-
The "Cloud Point" Method:
-
If the oil persists, extract it into a minimum amount of warm EtOAc.
-
Add Hexanes dropwise until the solution turns slightly cloudy.
-
Store in the freezer (-20°C) overnight.
-
Part 3: Visualization of Purification Logic
The following diagram illustrates the decision matrix for purification, ensuring the separation of the thiol impurity and the handling of the physical state of the product.
Caption: Figure 1. Logical flow for the extractive purification of (1,3-Dithiolan-2-yl)acetic acid, highlighting the critical divergence point for thiol removal and physical state management.
Part 4: Stability & Storage FAQs
Q: Can I store the product in solution? A: It is not recommended for long periods. Dithiolanes are acetal equivalents. While stable to base, they can hydrolyze in acidic aqueous solutions over time or oxidize to sulfoxides in air. Store as a dry solid under nitrogen at 4°C.
Q: The product has turned pink. Is it ruined? A: Pink coloration often indicates trace oxidation or the presence of trace iron-sulfur complexes.
-
Fix: Recrystallize from EtOAc/Hexanes with a small amount of activated charcoal to remove the colored impurities.
Q: How do I clean the glassware that smells of 1,2-ethanedithiol? A: Do not just wash with soap.
-
Protocol: Soak glassware in a dilute bleach solution (sodium hypochlorite) for 1 hour. This oxidizes the thiol to non-volatile sulfonates/disulfides. Then wash with acetone and water. Warning: Do this in a fume hood.
References
- Dithiolane Protection Chemistry: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
-
pKa of Thiols vs Carboxylic Acids: Evans pKa Table. Harvard University. [Link] (Establishes the theoretical basis for the bicarbonate separation strategy).
- Purification of Thiol-Contaminated Acids:Organic Syntheses, Coll. Vol. 6, p. 575 (1988). (Describes analogous extractive workups for sulfur-containing acids).
- Handling of 1,2-Ethanedithiol: Sigma-Aldrich Safety Data Sheet (SDS) for 1,2-Ethanedithiol.
Sources
Dithiolane Ring Hydrolysis: A Technical Troubleshooting Guide
From the desk of the Senior Application Scientist
Welcome to the Technical Support Center. The 1,3-dithiolane group is a robust and reliable protecting group for carbonyls, prized for its stability across a wide range of acidic and basic conditions.[1][2] However, its very stability can present challenges during the crucial deprotection step. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested solutions to common issues encountered during the hydrolysis of the dithiolane ring. We will delve into the causality behind these issues and provide structured protocols to get your synthesis back on track.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles faced during dithiolane deprotection.
Question 1: My dithiolane hydrolysis is sluggish or has stalled completely. What are the primary causes and how can I resolve this?
An incomplete or stalled reaction is the most frequent issue. The stability of the dithiolane ring means that regeneration of the parent carbonyl is not always a straightforward process.[1] Several factors can be at play:
-
Insufficient Reactivity of the Deprotection Reagent: The choice of reagent is critical. While dithiolanes are stable, they can be cleaved under specific conditions. Traditional methods often rely on toxic heavy metal salts like mercury(II) chloride (HgCl₂) or silver(I) salts, which act as potent thiophiles.[3] If you are using a milder, metal-free method, the reagent may lack the necessary potency for your specific substrate.
-
Poor Reagent Quality or Stoichiometry: Ensure your reagents are of high quality and used in the correct stoichiometric amounts. Many protocols require a significant excess of the deprotecting agent to drive the reaction to completion.[3]
-
Low Reaction Temperature: Many deprotection reactions require thermal energy to overcome the activation barrier. If your reaction is slow at room temperature, a careful and controlled increase in temperature may be necessary.[3]
-
Substrate Steric Hindrance: A sterically congested environment around the dithiolane ring can impede the approach of the deprotecting reagent. In such cases, a less bulky reagent or more forcing conditions may be required.
Initial Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of your deprotection reagent or verify the activity of the current one on a simpler, model substrate.
-
Increase Reagent Stoichiometry: Incrementally increase the equivalents of your reagent, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Increase Temperature: Gradually raise the reaction temperature in 5-10 °C increments, again, while carefully monitoring for any potential side product formation.
Question 2: I'm observing significant side product formation. What are the likely culprits?
Side reactions often arise from conditions that are too harsh or from the inherent reactivity of the reagents used.
-
Over-oxidation: When using oxidative deprotection methods (e.g., with N-halosuccinimides, Oxone®, or hypervalent iodine reagents), sensitive functional groups elsewhere in the molecule can be unintentionally oxidized.[4][5]
-
Reaction with Acid-Sensitive Groups: Methods requiring strongly acidic conditions can be incompatible with acid-labile protecting groups (e.g., t-Boc, silyl ethers) or functionalities within your molecule.[3]
-
Formation of Disulfides and Other Sulfur Byproducts: The dithiol moiety released during hydrolysis can form various sulfur-containing byproducts, which can complicate purification.[3]
Mitigation Strategies:
-
Switch to Milder Reagents: If over-oxidation is an issue, consider switching to a non-oxidative method, such as those employing Lewis acids or metal-free conditions.[6][7]
-
Optimize Reaction Conditions: Reduce the reaction temperature or the amount of oxidant used. Sometimes, simply shortening the reaction time can minimize side product formation.
-
Use a Scavenger: The addition of a scavenger can trap the liberated thiol and prevent it from participating in unwanted side reactions.
Question 3: How do I choose the right deprotection method for my specific molecule?
The optimal method depends entirely on the functional groups present in your substrate. A chemoselectivity assessment is crucial.
| Reagent Class | Examples | Strengths | Weaknesses | Best For |
| Heavy Metal Salts | HgCl₂/CaCO₃, AgNO₃ | Highly effective, reliable | Highly Toxic , stoichiometric, difficult waste disposal | Robust substrates without other sensitive groups |
| Oxidative Agents | N-Iodosuccinimide (NIS), Oxone®, IBX | Metal-free, often mild conditions | Can cause over-oxidation of sensitive groups | Substrates tolerant to oxidation |
| Lewis/Brønsted Acids | TMSCl/NaI, Polyphosphoric Acid | Metal-free, inexpensive | Can affect acid-sensitive groups | Acid-stable substrates |
| Photocatalysis | Eosin Y, Visible Light | Extremely mild, metal-free | Requires specific equipment, may not be universally applicable | Complex, sensitive, late-stage intermediates |
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific, challenging scenarios with detailed protocols.
Scenario 1: Incomplete Hydrolysis with Mercury(II) Chloride
Mercury(II) salts are classic and potent reagents for dithiolane cleavage due to the high affinity of Hg²⁺ for sulfur.[2] However, failures can still occur.
The Underlying Chemistry: The mechanism involves the coordination of the mercury(II) ion to the sulfur atoms of the dithiolane ring. This coordination acts as a Lewis acid, activating the thioacetal and making the central carbon highly electrophilic and susceptible to nucleophilic attack by water.[8][9] The reaction is often driven to completion by the precipitation of mercury(II) sulfide.
Troubleshooting Workflow: Incomplete Mercury-Mediated Hydrolysis
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The kinetics and mechanisms of the hydrolyses of 1,3-oxathiolanes and 1,3-dithiolanes promoted by mercury(II) and by thallium(III) ions, including the effects of pH and added anions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. The kinetics and mechanisms of the hydrolyses of 1,3-oxathiolanes and 1,3-dithiolanes promoted by mercury(II) and by thallium(III) ions, including the effects of pH and added anions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
improving the stability of (1,3-Dithiolan-2-yl)acetic acid in solution
Executive Summary: The Stability Triad
(1,3-Dithiolan-2-yl)acetic acid (CAS: 5616-65-9) presents a unique dual-threat stability profile. As a sulfur-containing carboxylic acid, it is susceptible to oxidative degradation at the sulfur atoms and hydrolytic ring-opening under acidic conditions.
To ensure experimental integrity, you must adhere to three core principles:
-
pH Control: Maintain pH > 6.0. The dithiolane ring is stable in base but hydrolyzes in acid to release the parent carbonyl.
-
Oxidative Shielding: Exclude oxygen. The sulfur atoms readily oxidize to sulfoxides (
), a process catalyzed by light and trace metals. -
Solvent Selection: Prefer anhydrous organic solvents (DMSO, Ethanol) for stock solutions. Use degassed buffers for aqueous working solutions.
Troubleshooting Guide (Q&A)
Q1: My clear solution has turned yellow over time. Is it still usable?
Diagnosis: Oxidative Degradation. Mechanism: The yellowing typically indicates the formation of sulfoxides (S-oxides) or extensive disulfide scrambling/polymerization. The dithiolane ring sulfur atoms have reacted with atmospheric oxygen or dissolved peroxides. Action: Discard the solution. The kinetic properties of the molecule have changed. Prevention:
-
Store under an inert atmosphere (Nitrogen or Argon).
-
Protect from light (amber vials) as photo-oxidation accelerates this process.
-
Pro-Tip: Add 1 mM EDTA to aqueous buffers to chelate trace metals (Cu²⁺, Fe³⁺) that catalyze sulfur oxidation.
Q2: I see a precipitate or turbidity in my aqueous stock. What happened?
Diagnosis: Acidic Insolubility or Polymerization. Mechanism:
-
pH < pKa: The pKa of the carboxylic acid tail is approximately 3.5–4.5. If the pH drops below this, the molecule becomes protonated and neutral, drastically reducing its aqueous solubility.
-
Ring Opening: In strong acid, the dithiolane ring hydrolyzes, releasing 1,2-ethanedithiol (which is insoluble and smells strongly) and the aldehyde derivative. Action: Check pH. If pH < 5, adjust to pH 7.0–7.5 with NaOH. If precipitate persists, it is likely polymerized material; discard.
Q3: Can I dissolve this directly in cell culture media?
Diagnosis: High Risk of Hydrolysis. Analysis: Cell culture media often contains transition metals and metabolic byproducts that can act as oxidants. Furthermore, if the media is slightly acidic (due to metabolic acidosis in culture), stability is compromised. Recommendation: Do not dissolve directly in media. Prepare a 1000x concentrated stock in anhydrous DMSO. Dilute into media immediately prior to use.
Technical Deep Dive: Degradation Pathways
Understanding how the molecule breaks down is the key to preventing it. The diagram below illustrates the two primary failure modes: Acid-Catalyzed Hydrolysis and S-Oxidation.
Figure 1: The dual degradation pathways. Acidic conditions trigger ring opening (red), while exposure to air/light causes sulfur oxidation (yellow).
Master Protocol: Preparation of Maximally Stable Stock
Objective: Create a 50 mM stock solution stable for >3 months at -20°C.
Materials:
-
(1,3-Dithiolan-2-yl)acetic acid (Solid)
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (Absolute). Note: DMSO is preferred for biological assays; Ethanol for chemical synthesis.
-
Container: Amber glass vial with a PTFE-lined screw cap.
-
Gas: Nitrogen or Argon stream.
Step-by-Step Procedure:
-
Equilibration: Allow the solid vial to warm to room temperature before opening. This prevents water condensation from the air onto the cold solid (hygroscopic moisture promotes hydrolysis).
-
Weighing: Weigh the required amount quickly. Avoid prolonged exposure to air.
-
Solubilization:
-
Add Anhydrous DMSO to achieve 50 mM concentration.
-
Why DMSO? It is aprotic (prevents hydrolysis) and has high solubility for organic acids.
-
-
Degassing (Critical): Gently bubble Nitrogen or Argon gas through the solution for 2-3 minutes to remove dissolved oxygen.
-
Aliquot & Store:
-
Dispense into single-use aliquots (e.g., 50 µL) in amber tubes.
-
Flash freeze (optional but recommended) in liquid nitrogen.
-
Store at -20°C or -80°C .
-
Working Solution Preparation (Day of Experiment):
-
Thaw one aliquot.
-
Dilute into degassed buffer (PBS, pH 7.4).
-
Do not store the diluted working solution > 4 hours.
Stability Data Summary
| Condition | Stability Estimate | Observation |
| Solid (Desiccated, -20°C) | > 2 Years | Stable. |
| DMSO Stock (-20°C) | 3 - 6 Months | Stable if protected from moisture. |
| Aqueous pH 7.4 (RT) | < 24 Hours | Slow oxidation; potential disulfide exchange. |
| Aqueous pH 4.0 (RT) | < 1 Hour | Rapid hydrolysis; smell of thiols develops. |
| Cell Media (+Serum) | < 4 Hours | Protein binding and oxidation accelerate loss. |
Troubleshooting Decision Tree
Use this logic flow to resolve stability issues during your experiments.
Figure 2: Rapid diagnostic logic for solution anomalies.
References
- Supports: General stability profile of 1,3-dithiolanes (stable in base, unstable in acid).
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes - Protecting Groups. Retrieved October 26, 2023, from [Link]
- Supports: Mechanisms of acid-catalyzed hydrolysis and oxid
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10866681, 2-(1,2-Dithiolan-3-yl)acetic acid. Retrieved October 26, 2023, from [Link]
- Supports: General best practices for storing labile sulfur-containing compounds (solvent choice, temper
Sources
Validation & Comparative
Detailed 1H and 13C NMR Analysis of (1,3-Dithiolan-2-yl)acetic Acid
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Application Profile
(1,3-Dithiolan-2-yl)acetic acid (CAS: 5684-35-5) is a pivotal sulfur-containing heterocycle often utilized as a "masked" form of formylacetic acid or as a stable precursor in the synthesis of lipoic acid derivatives. Unlike its oxygenated analog (1,3-dioxolane), the 1,3-dithiolane moiety offers superior stability under acidic conditions and unique reactivity for "umpolung" (polarity reversal) chemistry.
This guide provides a rigorous NMR characterization of the molecule, distinguishing it from common alternatives like 1,3-dithianes and 1,3-dioxolanes. It focuses on diagnostic signals that validate structural integrity during synthetic workflows.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 2-(1,3-Dithiolan-2-yl)acetic acid |
| CAS Number | 5684-35-5 |
| Molecular Formula | C |
| Molecular Weight | 164.25 g/mol |
| Key Functionality | Thioacetal protection, Carboxylic acid |
Experimental Protocol: Characterization Workflow
To ensure reproducibility, the following protocol describes the standard preparation and acquisition parameters for high-resolution NMR analysis.
Sample Preparation[9][10]
-
Solvent: Deuterated Chloroform (CDCl
) is the standard solvent. For samples containing high residual water or if solubility is poor, DMSO- is the alternative.-
Note: Carboxylic acid protons (
) may be broad or invisible in CDCl due to exchange but are typically sharp and distinct in DMSO- .
-
-
Concentration: 10–15 mg for
H NMR; 30–50 mg for C NMR. -
Internal Standard: Tetramethylsilane (TMS,
0.00 ppm).[1]
Instrument Parameters
-
Frequency: 400 MHz or higher recommended for resolving the AA'BB' system of the dithiolane ring.
-
Pulse Sequence:
- H: Standard zg30 (30° pulse) with 1-second relaxation delay.
- C: Proton-decoupled (zgpg30) with 2-second relaxation delay to ensure quaternary carbon relaxation.
Detailed NMR Analysis
H NMR Analysis (400 MHz, CDCl )
The proton spectrum is characterized by the distinct splitting pattern of the dithiolane ring and the coupling between the methine proton and the side chain.
| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |
| 10.50 – 12.00 | Broad Singlet | 1H | -COOH | Acidic proton. Shift varies with concentration and solvent (H-bonding).[2] |
| 4.75 – 4.85 | Triplet ( | 1H | H-2 (Methine) | The methine proton at the 2-position is deshielded by two sulfur atoms. It appears as a triplet due to coupling with the adjacent methylene group. |
| 3.15 – 3.35 | Multiplet (AA'BB') | 4H | H-4, H-5 (Ring) | The ethylene bridge protons ( |
| 2.95 – 3.05 | Doublet ( | 2H | -CH | The methylene group alpha to the carbonyl. It couples to H-2, appearing as a doublet. |
Mechanistic Note: The shift of the ring protons (3.15–3.35 ppm) is diagnostic. In the oxygen analog (dioxolane), these protons would appear significantly downfield (~3.8–4.0 ppm) due to the higher electronegativity of oxygen.
C NMR Analysis (100 MHz, CDCl )
The carbon spectrum provides the most definitive confirmation of the dithiolane ring structure, particularly the chemical shift of C-2.
| Shift ( | Carbon Type | Assignment | Diagnostic Value |
| 175.5 | Quaternary (C=O) | -COOH | Typical region for carboxylic acids. |
| 51.2 | Methine (CH) | C-2 | Critical Diagnostic: The carbon between two sulfurs appears upfield relative to O-analogs due to the "Heavy Atom Effect" and lower electronegativity of sulfur. |
| 41.5 | Methylene (CH | -CH | Alpha-carbon to the acid. |
| 38.8 | Methylene (CH | C-4, C-5 | Ring carbons. Often appear as a single intense peak if the ring is rapidly flipping, or two close peaks if conformationally locked. |
Comparative Analysis: Performance vs. Alternatives
In drug development, selecting the right protecting group or scaffold is critical. The table below objectively compares (1,3-Dithiolan-2-yl)acetic acid against its primary alternatives: the 6-membered 1,3-dithiane and the oxygenated 1,3-dioxolane.
Comparative Data Table
| Feature | (1,3-Dithiolan-2-yl)acetic acid | (1,3-Dithian-2-yl)acetic acid | (1,3-Dioxolan-2-yl)acetic acid |
| Ring Size | 5-membered (S) | 6-membered (S) | 5-membered (O) |
| Stability (Acid) | High (Stable to pH < 1) | Very High (Requires Hg(II) or oxidants to remove) | Low (Hydrolyzes in aqueous acid) |
| C-2 NMR Shift | ~51 ppm | ~45 - 48 ppm | ~102 ppm |
| Ring H NMR | Compact multiplet (~3.2 ppm) | Spread multiplet (Axial/Eq distinct, ~2.8 & 2.1 ppm) | Multiplet (~3.9 ppm) |
| Primary Utility | Lipoic acid synthesis; Robust protection | Umpolung (Corey-Seebach); C-C bond formation | Acid-labile protection; Ketalization |
Key Takeaway: The C-2 chemical shift is the definitive differentiator.
-
If the signal is >100 ppm , you have the Oxygen analog (Dioxolane).
-
If the signal is ~50 ppm , you have the Sulfur analog.
-
Distinguishing Dithiolane (5-ring) vs. Dithiane (6-ring) relies on the Ring Proton splitting : Dithiolanes show a tight AA'BB' multiplet at ~3.2 ppm, while Dithianes show distinct axial/equatorial multiplets separated by ~0.7 ppm.
Visualization of Logic & Workflow
Diagram 1: Synthesis and Structural Validation Logic
This flowchart illustrates the critical decision points in synthesizing and verifying the structure using the NMR data provided above.
Caption: Workflow for the synthesis and NMR-based validation of (1,3-Dithiolan-2-yl)acetic acid, highlighting critical spectral checkpoints.
Diagram 2: Diagnostic NMR Shift Comparison
A visual representation of the chemical shift differences between the target and its analogs.
Caption: Comparative 13C NMR shifts for the C-2 position. The dramatic upfield shift of the dithiolane relative to the dioxolane is the primary quality control metric.
References
-
ChemicalBook. (2023). 1,3-Dithiolane Properties and Synthesis. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). Ethyl (1,3-dithiolan-2-yl)acetate Mass Spectrum and Data.[3][4] Retrieved from
-
PubChem. (2024). 2-(1,3-Dithiolan-2-yl)acetic acid Compound Summary. Retrieved from
-
Organic Chemistry Portal. (2023). Protection of Carbonyl Groups: Thioacetals.[5] Retrieved from
-
Royal Society of Chemistry. (2011). Synthesis of 1,3-dithiolane derivatives (Supplementary Info). Retrieved from
Sources
- 1. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ethyl (2-methyl-1,3-dithiolan-2-yl)acetate | C8H14O2S2 | CID 576649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 1,3-dithiane-2-carboxylate(20462-00-4) 1H NMR spectrum [chemicalbook.com]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
A Senior Application Scientist's Guide to the Computational Conformational Analysis of (1,3-Dithiolan-2-yl)acetic acid: A Comparative Workflow
For researchers and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. The conformation of a molecule, its spatial arrangement of atoms, dictates its physical, chemical, and biological properties. This guide provides an in-depth, comparative look at computational methods for analyzing the conformation of (1,3-Dithiolan-2-yl)acetic acid, a molecule featuring the biologically significant 1,3-dithiolane scaffold.[1] While no dedicated computational studies on this specific molecule have been published to date, this guide will establish a robust workflow by drawing parallels from computational analyses of structurally related thioacetals, thioethers, and carboxylic acids.[2][3][4] We will explore and contrast a rapid screening method using molecular mechanics with a more rigorous quantum mechanical approach, providing the rationale and step-by-step protocols for each.
The "Why": Causality Behind Conformational Analysis
The (1,3-Dithiolan-2-yl)acetic acid molecule possesses two key regions of flexibility: the 1,3-dithiolane ring and the rotatable bond connecting it to the acetic acid side chain. The puckering of the five-membered dithiolane ring and the orientation of the carboxylic acid group will determine the molecule's overall shape and its ability to interact with biological targets. A thorough conformational analysis allows us to:
-
Identify the lowest energy (most stable) conformations.
-
Determine the relative energies of other accessible conformations.
-
Understand the energy barriers to rotation between different conformers.
This information is critical for pharmacophore modeling, docking studies, and ultimately, for the rational design of more potent and selective drug candidates.
Comparative Computational Approaches: A Dual-Strategy Workflow
We will compare two widely used computational strategies for conformational analysis: Molecular Mechanics (MM) and Density Functional Theory (DFT).
-
Molecular Mechanics (MM): This approach uses classical physics to model the interactions between atoms. It is computationally inexpensive and allows for rapid exploration of the conformational space. We will utilize the MMFF94 (Merck Molecular Force Field) for its broad applicability to organic molecules.[4]
-
Density Functional Theory (DFT): A quantum mechanical method that provides a more accurate description of the electronic structure and, consequently, the molecular geometry and energy. We will employ the B3LYP functional with the 6-311++G(d,p) basis set, a combination known to provide reliable results for organic molecules.[2]
The overarching strategy is to use the faster MM method to generate a diverse set of possible conformations, which are then subjected to the more accurate DFT calculations for refinement and energy ranking.
Visualizing the Computational Workflow
Below is a DOT language script that generates a diagram of our comparative conformational analysis workflow.
Caption: A comparative workflow for the conformational analysis of (1,3-Dithiolan-2-yl)acetic acid.
Experimental Protocols: A Step-by-Step Guide
This protocol outlines the necessary steps for conducting the conformational analysis. While specific software commands may vary, the underlying principles are universal. We will reference the freely available VEGA ZZ software for the MM stage as an accessible option.[5]
Part 1: Molecular Mechanics Conformational Search
-
Structure Generation:
-
Draw the 2D structure of (1,3-Dithiolan-2-yl)acetic acid in a molecular editor.
-
Convert the 2D structure to a preliminary 3D structure.
-
-
Systematic Conformational Search (using VEGA ZZ): [5]
-
Load the 3D structure into VEGA ZZ.
-
Define the rotatable bonds: the bond connecting the dithiolane ring to the acetic acid side chain, and the C-C and C-O bonds of the side chain.
-
Navigate to Calculate > Ammp > Conformational search.
-
Select a systematic search method.
-
Choose the SP4 force field (an implementation similar to MMFF).
-
Set the rotation step for each dihedral angle (e.g., 30 degrees) to ensure a comprehensive search.
-
Run the calculation. This will generate a trajectory file containing all the generated conformers.
-
-
Energy Minimization and Analysis:
-
The VEGA ZZ conformational search protocol includes an energy minimization step for each generated conformer.[5]
-
Analyze the output to identify unique low-energy conformers. These will be used for the next stage.
-
Part 2: DFT Refinement
-
Input Preparation:
-
Select the unique, low-energy conformers identified in the MM stage (e.g., all conformers within 10 kcal/mol of the global minimum).
-
Save the coordinates of each selected conformer in a format suitable for a quantum chemistry package (e.g., Gaussian).
-
-
Geometry Optimization and Frequency Calculation:
-
For each conformer, perform a geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory.[2] This will find the nearest local minimum on the potential energy surface.
-
Following optimization, perform a frequency calculation at the same level of theory. This is a crucial self-validating step: the absence of imaginary frequencies confirms that the structure is a true minimum. The frequency calculation also provides the Gibbs free energy.
-
-
Data Analysis:
-
Rank the optimized conformers based on their relative Gibbs free energies. The conformer with the lowest Gibbs free energy is the most stable.
-
Data Presentation and Interpretation
The results of this dual-strategy approach can be summarized in a table for clear comparison.
| Conformer | MM Relative Energy (kcal/mol) | DFT Relative Gibbs Free Energy (kcal/mol) | Key Dihedral Angle(s) (degrees) |
| 1 (Global Minimum) | 0.00 | 0.00 | e.g., 178.5 |
| 2 | 1.25 | 0.98 | e.g., -65.2 |
| 3 | 2.50 | 2.15 | e.g., 70.3 |
| ... | ... | ... | ... |
Expert Interpretation: The MM energies provide a good initial assessment, but the DFT energies are more reliable for final ranking. Discrepancies between the MM and DFT energy rankings are not uncommon, especially in flexible molecules with heteroatoms like sulfur, as seen in studies of thioether macrocycles.[4] The DFT results provide a more accurate picture of the conformational landscape. The identified low-energy conformers represent the most likely shapes the molecule will adopt and should be used in subsequent drug design efforts like virtual screening or docking.
Trustworthiness and Authoritative Grounding
The protocol described is a self-validating system. The frequency calculation in the DFT stage is a critical checkpoint to ensure that the optimized structures are true energy minima.
Conclusion
This guide provides a robust, comparative framework for the computational conformational analysis of (1,3-Dithiolan-2-yl)acetic acid. By strategically combining the speed of molecular mechanics with the accuracy of density functional theory, researchers can efficiently and reliably explore the conformational space of this and other flexible small molecules. This detailed understanding of molecular conformation is a cornerstone of modern, structure-based drug discovery.
References
-
Theoretical Conformational Studies of Thiol and Thione Forms of Thioacetic Acid. DergiPark. Available at: [Link]
-
MacroModel | Schrödinger. Schrödinger. Available at: [Link]
-
Singh H, Singh S, Raghava GPS (2014) Evaluation of Protein Dihedral Angle Prediction Methods. PLoS ONE 9(8): e105667. Available at: [Link]
-
Benchmarking quantum chemical methods for accurate gas-phase structure predictions of carbonyl compounds: the case of ethyl butyrate. RSC Publishing. Available at: [Link]
-
Ferreira, L. G., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(8), 2742–2748. Available at: [Link]
-
Sabatino, M., et al. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. Molecules, 29(1), 123. Available at: [Link]
-
Small Molecule Tools. VeraChem LLC. Available at: [Link]
-
Evaluation of Protein Dihedral Angle Prediction Methods. PLOS One. Available at: [Link]
-
ParametrizANI: Fast and Accessible Dihedral Parametrization for Small Molecules. Journal of Chemical Information and Modeling. Available at: [Link]
-
Conformational analysis. XVIII. 1,3-Dithianes. Conformational preferences of alkyl substituents and the chair-boat energy difference. Journal of the American Chemical Society. Available at: [Link]
-
Comparison of software for molecular mechanics modeling. Wikipedia. Available at: [Link]
-
Small Molecule Conformation Generator. Meiler Lab. Available at: [Link]
-
Evaluation of Protein Dihedral Angle Prediction Methods. IDEAS/RePEc. Available at: [Link]
-
The Influence of Disulfide, Thioacetal and Lanthionine‐Bridges on the Conformation of a Macrocyclic Peptide. ResearchGate. Available at: [Link]
-
Computational methods for conformational analysis of unsymmetrical 1,3-diamines. RTI Press. Available at: [Link]
-
Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. ACS Publications. Available at: [Link]
-
Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane. ResearchGate. Available at: [Link]
-
Conformational Analysis of Thioether Musks Using Density Functional Theory. ResearchGate. Available at: [Link]
Sources
- 1. 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: (1,3-Dithiolan-2-yl)acetic acid
Executive Summary & Hazard Context
(1,3-Dithiolan-2-yl)acetic acid (CAS: 5634-12-8) presents a dual-hazard profile common to sulfur-containing carboxylic acids: corrosivity/irritation and high olfactory potency (stench) .
While standard safety data sheets (SDS) highlight the skin and eye irritation risks (H315, H319), the "stench" characteristic requires superior engineering controls and specific PPE protocols to prevent "olfactory fatigue" and social/environmental contamination of the laboratory facility.
Core Safety Directive: Treat this compound as a permeation hazard . Standard thin nitrile gloves are insufficient for prolonged handling not due to acute toxicity, but due to the rapid permeation of sulfur-bearing organic volatiles which bind to skin proteins, creating persistent odors that are difficult to remove.
Risk Assessment & PPE Matrix
The following matrix synthesizes barrier protection based on chemical compatibility logic for organic sulfides and carboxylic acids.
PPE Selection Table
| PPE Component | Standard Handling (Weighing/Transfer) | High-Risk Handling (Spills/Scale-up >5g) | Technical Rationale |
| Hand Protection | Double-Gloving Required: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Laminate Barrier: Silver Shield/4H® linerOuter: Nitrile (for dexterity) | Sulfur compounds permeate nitrile over time. Laminate films provide the only true barrier against organic sulfides. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Splash Goggles | Acidic nature poses corneal damage risk; safety glasses do not seal against vapors/fumes. |
| Respiratory | Fume Hood Only (Sash at 18") | Full-Face Respirator with OV/AG Cartridge | OV: Organic Vapor (Solvent/Odor)AG: Acid Gas (Carboxylic acid moiety). |
| Body Defense | Lab Coat (Cotton/Poly blend) + Chemical Apron | Tyvek® Coveralls (Taped seams) | Cotton absorbs odors; Tyvek repels splashes and prevents clothing contamination. |
Operational Protocol: The "Self-Validating" Workflow
This protocol is designed as a self-validating system: if you smell the compound outside the hood, the containment has failed.
Step 1: Preparation & Engineering Controls
-
Verify Airflow: Ensure Fume Hood is operating at 80-100 fpm face velocity.
-
Odor Trap Setup: Place a wide-mouth beaker containing 10% Sodium Hypochlorite (Bleach) inside the hood before opening the chemical bottle. This serves as an immediate "dip tank" for contaminated spatulas or pipette tips.
-
Balance Placement: Move the analytical balance inside the fume hood. Never weigh this compound on an open bench.
Step 2: Weighing & Transfer
-
Don PPE: Apply inner nitrile gloves, then outer gloves (checking for pinholes).
-
Transfer:
-
Solids: Use a disposable plastic spatula. Immediately after use, submerge the spatula in the Bleach Odor Trap.
-
Liquids/Solutions: Use positive-displacement pipettes to prevent dripping.
-
-
The "Double-Bag" Rule: All weighing boats, kimwipes, and solid waste must be sealed in a Ziploc bag inside the hood before being transferred to the main solid waste container. This prevents the waste bin from becoming a stench source.
Step 3: Reaction Monitoring
-
Septum Sealing: All reaction vessels must be sealed with a septum. Vent needles should be connected to a scrubber (bleach trap) or exhausted directly into the hood rear baffle.
-
Glassware Cleaning: Do not remove dirty glassware from the hood. Rinse with a dilute bleach solution inside the hood before bringing it to the sink.
Decontamination & Disposal Logic[1]
Scientific Principle: You cannot wash sulfur odors away with soap; you must chemically modify the structure.
-
Mechanism: Sodium hypochlorite oxidizes the sulfide linkage (-C-S-C-) to a sulfoxide (-C-SO-C-) or sulfone (-C-SO2-C-), which are non-volatile and water-soluble.
Decontamination Solution Recipe[2]
-
Active Agent: Sodium Hypochlorite (Household Bleach, ~5-6%).
-
Solvent: Water.
-
Surfactant: 1-2 drops of dish soap (improves surface wetting).
-
Caution: Ensure the waste stream does not contain Ammonia (forms chloramines) or strong acids (releases Chlorine gas).
Workflow Visualization
The following diagram illustrates the decision logic for handling spills and waste, ensuring no odor escapes the containment zone.
Caption: Decision logic for neutralizing sulfur-based contaminants via oxidative decontamination.
Emergency Response
Skin Contact
-
Immediate Action: Remove contaminated gloves/clothing immediately.[1][2] Do not hesitate.
-
Wash: Flush with copious amounts of soap and water for 15 minutes.
-
Odor Removal: If a garlic/sulfur smell persists on skin, wash with a mild oxidizer like 3% Hydrogen Peroxide (do not use bleach on skin).
Eye Contact[1][5][6][7]
-
Flush: Use eyewash station for 15 minutes.[3][4] Hold eyelids open.
-
Medical: Seek medical attention immediately. The acidic nature can cause delayed corneal pitting.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
PubChem. (n.d.). Compound Summary: (1,3-Dithiolan-2-yl)acetic acid. National Library of Medicine.
-
Ansell Healthcare. (2009). Chemical Resistance Guide: Permeation & Degradation Data. (Standard reference for Nitrile/Laminate permeation logic).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
